molecular formula C13H12BrNO B1648384 4-(4-Bromophenoxy)-benzylamine

4-(4-Bromophenoxy)-benzylamine

Cat. No.: B1648384
M. Wt: 278.14 g/mol
InChI Key: LBVQJDMFVIQBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenoxy)-benzylamine (CAS 1028336-08-4) is an organic compound with the molecular formula C13H12BrNO and a molecular weight of 278.15 . This benzylamine derivative features a bromophenoxy substituent, a structure of high interest in medicinal chemistry and materials science. Its molecular scaffold serves as a key building block in chemical synthesis, particularly for creating more complex molecules with potential biological activity. Researchers are exploring the applications of such bromophenol and benzylamine derivatives in various fields. Recent scientific studies highlight the significance of bromophenol compounds for their potent antioxidant activities, effectively scavenging free radicals like DPPH· and ABTS•+ and demonstrating significant reducing power against ferric (Fe³⁺) and cupric (Cu²⁺) ions . Furthermore, benzylamine derivatives are valuable precursors in coordination chemistry. They are used to develop novel metal complexes, such as palladium-based compounds, which are investigated for their notable antitumor activity and potential as chemotherapeutic agents . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-bromophenoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVQJDMFVIQBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenoxy)-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of 4-(4-Bromophenoxy)-benzylamine, a key intermediate in the development of novel therapeutics. This document provides a robust framework for its preparation and rigorous analytical validation, underpinned by established chemical principles and supported by authoritative references.

Strategic Approach to Synthesis

The synthesis of 4-(4-Bromophenoxy)-benzylamine is most effectively achieved through a two-step process. This strategy involves the initial formation of a diaryl ether linkage via a nucleophilic substitution reaction, followed by the reduction of a nitrile functionality to the desired primary amine. This approach is selected for its efficiency, scalability, and reliance on well-understood reaction mechanisms.

Diagram of the Synthetic Pathway

Synthetic Pathway 4-Bromophenol 4-Bromophenol Intermediate 4-(4-Bromophenoxy)-benzonitrile 4-Cyanobenzyl_bromide 4-Cyanobenzyl bromide Final_Product 4-(4-Bromophenoxy)-benzylamine Intermediate->Final_Product Nitrile Reduction Characterization Workflow Synthesized_Product Purified 4-(4-Bromophenoxy)-benzylamine H_NMR ¹H NMR Spectroscopy Synthesized_Product->H_NMR C_NMR ¹³C NMR Spectroscopy Synthesized_Product->C_NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS Structural_Confirmation Structural Confirmation H_NMR->Structural_Confirmation C_NMR->Structural_Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation

4-(4-Bromophenoxy)-benzylamine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenoxy)-benzylamine, a molecule of significant interest in medicinal chemistry and drug discovery. The guide details its chemical identity, molecular structure, and key physicochemical properties. A significant focus is placed on a robust and reproducible two-step synthetic pathway, commencing with an Ullmann condensation to form the diaryl ether intermediate, 4-(4-bromophenoxy)benzaldehyde, followed by a high-yield reductive amination to the target benzylamine. This guide furnishes detailed, step-by-step experimental protocols, causality behind procedural choices, and methods for characterization. Furthermore, it explores the potential applications of this molecular scaffold in drug development, drawing from the established pharmacological relevance of related structural motifs. Safety and handling protocols are also addressed to ensure best laboratory practices.

Introduction

4-(4-Bromophenoxy)-benzylamine is a diaryl ether derivative containing a reactive primary amine. This structural combination makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The diaryl ether linkage is a common motif in a variety of biologically active compounds, and the benzylamine moiety provides a key reactive handle for further chemical modifications. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and application of this compound.

Chemical Identity and Molecular Structure

CAS Number: 1028336-08-4[1]

Molecular Formula: C₁₃H₁₂BrNO

Molecular Weight: 278.15 g/mol

Molecular Structure:

Synthesis_Pathway Reactant1 4-Bromophenol Intermediate 4-(4-Bromophenoxy)benzonitrile Reactant1->Intermediate Ullmann Condensation Reactant2 4-Fluorobenzonitrile Reactant2->Intermediate Aldehyde 4-(4-Bromophenoxy)benzaldehyde Intermediate->Aldehyde Reduction Amine 4-(4-Bromophenoxy)-benzylamine Aldehyde->Amine Reductive Amination Reagent1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagent2 Reducing Agent (e.g., DIBAL-H) Reagent3 NH₃, Reducing Agent (e.g., H₂, Catalyst or NaBH₄)

Caption: Proposed synthetic pathway for 4-(4-Bromophenoxy)-benzylamine.

Step 1: Synthesis of 4-(4-Bromophenoxy)benzaldehyde

The formation of the diaryl ether core is a critical step. While the classical Ullmann condensation using copper is a well-established method, modern variations offer milder conditions and broader substrate scope. A common approach involves the nucleophilic aromatic substitution of an activated aryl halide with a phenoxide. In this case, reacting 4-bromophenol with an activated 4-halobenzonitrile (e.g., 4-fluorobenzonitrile) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) is an effective strategy. The resulting 4-(4-bromophenoxy)benzonitrile is then reduced to the aldehyde.

Experimental Protocol: Synthesis of 4-(4-Bromophenoxy)benzonitrile

  • To a stirred solution of 4-bromophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add 4-fluorobenzonitrile (1.0 eq) to the mixture.

  • Heat the reaction mixture to 150 °C and maintain for 1-2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-(4-bromophenoxy)benzonitrile.

Experimental Protocol: Reduction to 4-(4-Bromophenoxy)benzaldehyde

  • Dissolve 4-(4-bromophenoxy)benzonitrile (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.2 eq) in a suitable solvent (e.g., hexanes or toluene) to the reaction mixture.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography or recrystallization.

Step 2: Reductive Amination to 4-(4-Bromophenoxy)-benzylamine

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. [2]This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia), which is then reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis of 4-(4-Bromophenoxy)-benzylamine

  • In a suitable reaction vessel, dissolve 4-(4-bromophenoxy)benzaldehyde (1.0 eq) in a solvent such as methanol or ethanol. [3]2. Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

  • To this mixture, add a reducing agent. Sodium borohydride (NaBH₄) is a cost-effective and efficient choice. [3]For more sensitive substrates, milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) can be used.

  • Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.

  • Once the reaction is complete, quench any remaining reducing agent by the careful addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(4-bromophenoxy)-benzylamine.

  • Further purification can be achieved by column chromatography or by forming the hydrochloride salt and recrystallizing.

Spectroscopic Characterization (Predicted)

¹H NMR:

  • Aromatic Protons: Multiple signals in the range of δ 6.8-7.6 ppm. The protons on the benzyl ring and the bromophenyl ring will likely appear as doublets or multiplets.

  • Benzylic Protons (-CH₂-): A singlet at approximately δ 3.8-4.0 ppm.

  • Amine Protons (-NH₂): A broad singlet that may appear between δ 1.5-2.5 ppm, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR:

  • Aromatic Carbons: Multiple signals between δ 115-160 ppm.

  • Benzylic Carbon (-CH₂-): A signal around δ 45-50 ppm.

  • C-Br Carbon: The carbon attached to the bromine atom is expected to be in the aromatic region, with its chemical shift influenced by the "heavy atom effect". [4] Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy:

  • N-H Stretch: Two characteristic peaks for a primary amine in the region of 3300-3500 cm⁻¹.

  • C-N Stretch: A peak around 1020-1250 cm⁻¹.

  • C-O-C Stretch (Aromatic Ether): Strong, characteristic peaks in the region of 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • C=C Aromatic Ring Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(4-bromophenoxy)-benzylamine scaffold is a promising starting point for the development of novel therapeutic agents. The rationale for its utility is based on the known biological activities of structurally related compounds.

  • Antimicrobial Agents: Benzylamine derivatives have been shown to possess antibacterial and antifungal properties. [5]The lipophilic nature of the diaryl ether moiety may enhance cell membrane penetration, potentially leading to improved antimicrobial efficacy.

  • Anti-inflammatory and Anticancer Agents: The benzophenone scaffold, which shares structural similarities, is found in molecules with anti-inflammatory and anticancer activities. [6]Derivatives of 4-(4-benzoylaminophenoxy)phenol have been identified as potent androgen receptor antagonists, suggesting a potential role for related structures in prostate cancer therapy. [7]* Enzyme Inhibition: The benzylamine core can serve as a pharmacophore for targeting various enzymes. The primary amine can act as a hydrogen bond donor and acceptor, facilitating interactions with active sites.

Applications Core 4-(4-Bromophenoxy)-benzylamine Scaffold Antimicrobial Antimicrobial Agents Core->Antimicrobial Anticancer Anticancer Agents (e.g., Androgen Receptor Antagonists) Core->Anticancer Anti_inflammatory Anti-inflammatory Agents Core->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibitors Core->Enzyme_Inhibition

Sources

Technical Guide: Spectroscopic Validation of 4-(4-Bromophenoxy)benzylamine

[1]

Compound Profile & Significance

  • Chemical Name: 4-(4-Bromophenoxy)phenylmethanamine[1]

  • CAS Number: 1028336-08-4[1][2][3]

  • Molecular Formula: C₁₃H₁₂BrNO[1][2][3][4]

  • Molecular Weight: 278.15 g/mol [1][3][4][5]

  • Structural Class: Diaryl ether / Primary Benzylamine[1][4]

Research Context: This compound features two distinct functional handles: a primary amine for amide coupling or reductive amination, and an aryl bromide for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][5] The central ether linkage imparts flexibility and lipophilicity, often exploited to target hydrophobic pockets in protein kinases.[1][4][5][6]

Synthesis & Impurity Profile (Context for Spectroscopy)

To accurately interpret spectra, one must understand the potential impurities derived from its synthesis.[1][4][5][6] The most common route involves the nucleophilic aromatic substitution of 4-fluorobenzonitrile with 4-bromophenol, followed by the reduction of the nitrile.[1][4][6]

  • Key Impurity A (Precursor): 4-(4-Bromophenoxy)benzonitrile (IR: ~2220 cm⁻¹ CN stretch; NMR: missing methylene peak).[1][4][5]

  • Key Impurity B (Side Product): Debrominated analog (Mass shift: M-79/81).[1][4][5][6]

  • Key Impurity C (Oxidation): 4-(4-Bromophenoxy)benzoic acid (if exposed to air/moisture over time).[1][4][5]

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d₆ or CDCl₃.[1][4][6] DMSO-d₆ is preferred to visualize the exchangeable amine protons if the sample is a salt (HCl), while CDCl₃ provides sharper resolution for the aromatic region of the free base.[1][4][5]

¹H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by two distinct AA'BB' aromatic systems coupled through the ether oxygen.[1][4][5][6]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
7.42 – 7.46 Doublet (d, J ≈ 8.8 Hz)2HAr-H (Ortho to Br)Deshielded by the electronegative bromine atom.[1][5]
7.26 – 7.30 Doublet (d, J ≈ 8.4 Hz)2HAr-H (Ortho to CH₂NH₂)Characteristic of the benzylamine ring.[1][4][5]
6.96 – 7.00 Doublet (d, J ≈ 8.4 Hz)2HAr-H (Ortho to Ether O)Shielded by the electron-donating oxygen (Ring A).[1][4][5]
6.86 – 6.90 Doublet (d, J ≈ 8.8 Hz)2HAr-H (Ortho to Ether O)Shielded by the electron-donating oxygen (Ring B).[1][4][5]
3.85 Singlet (s)2HAr-CH ₂-NH₂Diagnostic peak.[1][4][6] Shift confirms primary amine.[1][4][5][6]
1.50 – 1.80 Broad Singlet (br s)2H-NHExchangeable; shift varies with concentration/solvent.[1][4][5][6]

Expert Insight: The crucial validation step is the integration ratio between the aromatic region (8 protons total) and the methylene singlet (2 protons).[1][4][5][6] A ratio deviation here suggests residual solvent or dimerization.[1][4][5][6] The two doublets ortho to the oxygen (approx 6.9-7.0 ppm) may overlap; 2D COSY is recommended if definitive assignment is required.[1][4][5][6]

¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
156.8, 155.4 C -O (Ips aromatic carbons).[1][5] Distinct peaks due to asymmetry.
138.2 C -CH₂ (Quaternary carbon attached to methylene).[1][4][5][6]
132.6 C -H (Ortho to Br).[1][4][5][6]
128.8 C -H (Ortho to CH₂).[1][4][5][6]
120.1, 118.9 C -H (Ortho to Oxygen).[1][4][5]
115.6 C -Br (Quaternary).[1][4][5][6]
45.8 -C H₂-NH₂ (Benzylic carbon).[1][4][6]
B. Infrared Spectroscopy (FT-IR)

Protocol: Analyze as a neat film (ATR) or KBr pellet.[1][4][5][6]

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3350 - 3280 N-H StretchDoublet typically observed for primary amines (-NH₂).[1][4]
2850 - 2920 C-H StretchAliphatic methylene stretch.[1][4][6]
1580, 1485 C=C AromaticSkeletal ring vibrations.
1235 - 1245 C-O-C StretchStrong, characteristic asymmetric stretch of the diaryl ether.
1070 C-N StretchPrimary amine C-N bond.[1][4][5]
600 - 500 C-Br StretchPresence of aryl bromide.[1][4][6]
C. Mass Spectrometry (MS)

Protocol: Electrospray Ionization (ESI) in Positive Mode (ESI+).[1][4][5][6] Solvent: Methanol + 0.1% Formic Acid.[1][4][5][6]

  • Molecular Ion (M+H)⁺:

    • The compound will exhibit a characteristic 1:1 isotopic doublet due to the presence of Bromine (⁷⁹Br and ⁸¹Br).[1][4][5][6]

    • m/z 278.0 (containing ⁷⁹Br)[1][4][5][6]

    • m/z 280.0 (containing ⁸¹Br)[1][4][5][6]

    • Note: If the M+H peak is strictly a singlet, the sample is likely the de-halogenated impurity.[1][4][5][6]

  • Fragmentation Pattern (MS/MS):

    • Loss of NH₃: [M+H - 17]⁺ -> m/z 261/263.[1][4][6]

    • Tropylium-like Cation: Cleavage often occurs at the benzylic position, but the ether linkage is robust.[1][4][5][6]

    • Ether Cleavage: High energy collision may yield the bromophenol fragment (m/z 171/173) or the aminobenzyl cation (m/z 106).[1][4][5][6]

Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation and ionization pathway expected during Mass Spectrometry analysis, serving as a guide for peak assignment.

MS_FragmentationM_IonMolecular Ion [M+H]+m/z 278.0 / 280.0(1:1 Isotopic Ratio)Amine_LossDeamination [M+H - NH3]+m/z 261.0 / 263.0(Benzyl Cation)M_Ion->Amine_Loss- NH3 (17 Da)Ether_Cleavage_AEther Cleavage Am/z 106.0(Aminobenzyl Cation)M_Ion->Ether_Cleavage_AC-O Bond BreakEther_Cleavage_BEther Cleavage Bm/z 171.9 / 173.9(Bromophenol Radical Cation)M_Ion->Ether_Cleavage_BC-O Bond Break

Caption: Predicted ESI(+) MS fragmentation pathway for 4-(4-Bromophenoxy)benzylamine showing the characteristic bromine isotopic split and primary cleavage sites.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77571, 4-Bromobenzylamine. Retrieved from [Link] (Used as core spectral analog for benzylamine shift data).[1][4][5][6]

  • NIST Mass Spectrometry Data Center. Methanone, (4-bromophenyl)phenyl- Infrared Spectrum. Retrieved from [Link] (Used for comparative aryl-bromide/ether IR frequencies).[1][4][5][6]

Methodological & Application

Application Notes and Protocols for 4-(4-Bromophenoxy)-benzylamine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the use of 4-(4-Bromophenoxy)-benzylamine as a pivotal precursor in the synthesis of advanced pharmaceutical compounds. This document is intended for researchers, medicinal chemists, and drug development professionals. It elucidates the synthesis of the precursor, its key physicochemical properties, and its application in the development of potent and selective therapeutic agents, with a particular focus on nonsteroidal androgen receptor (AR) antagonists. The protocols herein are designed to be self-validating, with causal explanations for experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Diaryl Ether Moiety

The 4-(4-Bromophenoxy)-benzylamine scaffold represents a significant structural motif in modern medicinal chemistry. The diaryl ether linkage provides a unique conformational flexibility and electronic environment that can be exploited for potent and selective interactions with biological targets. The presence of the bromine atom offers a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse compound libraries. Furthermore, the primary amine functionality serves as a key pharmacophore for building complex molecular architectures, including amides, sulfonamides, and other derivatives with therapeutic potential.

This precursor is particularly relevant in the development of novel therapeutics for hormone-dependent cancers, such as prostate cancer, where targeting the androgen receptor is a key strategy.[1] The non-steroidal nature of compounds derived from this precursor can offer advantages over traditional steroidal drugs, including potentially fewer side effects.

Physicochemical Properties of 4-(4-Bromophenoxy)-benzylamine

A thorough understanding of the physicochemical properties of a precursor is fundamental for its effective use in synthesis and for predicting the properties of its derivatives. The following table summarizes the key properties of 4-(4-Bromophenoxy)-benzylamine and its immediate precursor, 4-(4-bromophenoxy)benzonitrile.

Property4-(4-Bromophenoxy)-benzylamine4-(4-bromophenoxy)benzonitrileReference(s)
Molecular Formula C₁₃H₁₂BrNOC₁₃H₈BrNO[2]
Molecular Weight 278.15 g/mol 274.10 g/mol
Appearance Off-white to pale yellow solid (predicted)White to off-white crystalline powder
Melting Point Not available112-114 °C
Boiling Point Not availableNot available
Solubility Soluble in organic solvents (e.g., DCM, THF, Methanol)Soluble in organic solvents (e.g., DCM, THF)
pKa ~9-10 (predicted for the amine)Not applicable
XlogP (predicted) 3.53.9[2]

Note: Some physical properties for 4-(4-Bromophenoxy)-benzylamine are predicted based on its structure and data from closely related compounds due to the limited availability of experimental data in the public domain.

Synthetic Workflow: From Precursor to a Potential Androgen Receptor Antagonist

The following workflow illustrates the synthetic strategy for utilizing 4-(4-Bromophenoxy)-benzylamine as a precursor for a potential nonsteroidal androgen receptor antagonist. The synthesis begins with the formation of the diaryl ether, followed by the introduction and subsequent reduction of a nitrile group to yield the target benzylamine precursor. This precursor is then acylated to form the final amide-containing therapeutic candidate.

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Reduction to Benzylamine cluster_2 Step 3: Amide Coupling for AR Antagonist Synthesis A 4-Bromophenol C 4-(4-Bromophenoxy)benzonitrile A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B 4-Fluorobenzonitrile B->C D 4-(4-Bromophenoxy)benzonitrile E 4-(4-Bromophenoxy)-benzylamine D->E Reducing Agent (e.g., LiAlH₄) Solvent (e.g., THF) F 4-(4-Bromophenoxy)-benzylamine H Potential Androgen Receptor Antagonist F->H Coupling Agent (e.g., EDCI, HOBt) or Acyl Halide Base (e.g., Et₃N) G Benzoic Acid Derivative (e.g., 3-Methoxybenzoyl chloride) G->H

Caption: Synthetic workflow for a potential androgen receptor antagonist.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-(4-Bromophenoxy)-benzylamine and its subsequent use in the preparation of a representative pharmaceutical compound.

Protocol 1: Synthesis of 4-(4-Bromophenoxy)benzonitrile (Intermediate)

This protocol describes the nucleophilic aromatic substitution reaction to form the diaryl ether linkage.

Materials:

  • 4-Bromophenol

  • 4-Fluorobenzonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.

  • Add 4-fluorobenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-(4-bromophenoxy)benzonitrile.

Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide. Anhydrous conditions are crucial to prevent the hydrolysis of the reagents.

Protocol 2: Synthesis of 4-(4-Bromophenoxy)-benzylamine (Precursor)

This protocol details the reduction of the nitrile intermediate to the primary amine precursor.

Materials:

  • 4-(4-Bromophenoxy)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Three-neck round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 4-(4-bromophenoxy)benzonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[3] Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the reaction by the sequential and slow dropwise addition of water, followed by a 15% aqueous NaOH solution, and then water again, following the Fieser workup procedure.[3]

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(4-bromophenoxy)-benzylamine. The crude product can be further purified by column chromatography if necessary.

Causality: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction is highly exothermic, necessitating careful temperature control during the addition of the nitrile. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable solid.

Protocol 3: Synthesis of a Potential Androgen Receptor Antagonist

This protocol describes the amide coupling of 4-(4-Bromophenoxy)-benzylamine with a substituted benzoic acid to generate a potential AR antagonist, inspired by the work on 4-(4-benzoylaminophenoxy)phenol derivatives.[1]

Materials:

  • 4-(4-Bromophenoxy)-benzylamine

  • 3-Methoxybenzoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid (HCl)

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve 4-(4-bromophenoxy)-benzylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C.

  • In a separate flask, dissolve 3-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the 3-methoxybenzoyl chloride solution dropwise to the stirred benzylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Causality: The use of an acyl chloride provides a highly reactive electrophile for the acylation of the primary amine. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. The aqueous workup is designed to remove unreacted starting materials and byproducts.

Application in Targeting the Androgen Receptor Signaling Pathway

Compounds derived from 4-(4-Bromophenoxy)-benzylamine can act as antagonists of the androgen receptor, a key driver in the progression of prostate cancer.[1] The following diagram illustrates the mechanism of action of such an antagonist.

G cluster_0 Normal Androgen Signaling cluster_1 Antagonist Action Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR->AR Dimerization HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from ARE Androgen Response Element (ARE) AR->ARE Binds to AR->ARE Binding Blocked Gene Target Gene Transcription (Inhibited) ARE->Gene Initiates Antagonist 4-(4-Bromophenoxy)-benzylamine Derivative (Antagonist) Antagonist->AR Competitively Binds

Sources

Application of 4-(4-Bromophenoxy)-benzylamine in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(4-Bromophenoxy)benzylamine in Medicinal Chemistry

Executive Summary

4-(4-Bromophenoxy)benzylamine (CAS: 1028336-08-4) represents a "privileged structure" in modern drug discovery. Its utility stems from its bifunctional orthogonality : it possesses a primary amine for rapid diversification (via amide coupling, reductive amination, or urea formation) and an aryl bromide for core scaffold extension (via Suzuki, Buchwald, or Sonogashira couplings).

This application note details the strategic deployment of this scaffold to access bioactive chemical space relevant to 17


-HSD3 inhibitors (oncology) , Nav1.7 channel blockers (pain) , and Kinase inhibitors . We provide validated protocols for its synthesis and subsequent library generation.

Pharmacophore & Structural Logic

The biaryl ether motif is a critical pharmacophore found in numerous FDA-approved drugs (e.g., Sorafenib, Vemurafenib). The ether linkage provides flexibility, allowing the two phenyl rings to adopt conformations that fit into hydrophobic pockets of enzymes like kinases or dehydrogenases.

  • The Amine Handle (

    
    ):  Acts as a vector to reach solvent-exposed regions or form hydrogen bonds with key residues (e.g., Asp/Glu in active sites).
    
  • The Bromide Handle (

    
    ):  Serves as a latent functional group for late-stage functionalization, enabling the tuning of lipophilicity and metabolic stability.
    
Visualizing the Scaffold Utility

ScaffoldUtility Scaffold 4-(4-Bromophenoxy) benzylamine Amine Primary Amine (Diversity Vector) Scaffold->Amine N-Terminus Bromide Aryl Bromide (Core Extension) Scaffold->Bromide C-Terminus Target1 Amide Coupling (Library Generation) Amine->Target1 Target2 Suzuki/Buchwald (Scaffold Hopping) Bromide->Target2 Drug1 17β-HSD3 Inhibitors (Prostate Cancer) Target1->Drug1 Drug2 Na+ Channel Blockers (Neuropathic Pain) Target2->Drug2

Figure 1: Bifunctional logic of the 4-(4-Bromophenoxy)benzylamine scaffold in divergent synthesis.

Validated Synthetic Protocols

Protocol A: Preparation of the Scaffold

Objective: Synthesize 4-(4-bromophenoxy)benzylamine from commercially available precursors. This route avoids the over-reduction often seen with aldehyde precursors.

Reagents:

  • 4-Fluorobenzonitrile

  • 4-Bromophenol[1][2]

  • Potassium Carbonate (

    
    )
    
  • Borane-Dimethyl Sulfide Complex (

    
    ) or 
    
    
    
  • Solvents: DMF, THF (anhydrous)

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Charge a reaction vessel with 4-bromophenol (1.0 equiv) and

      
       (1.5 equiv) in DMF (
      
      
      
      ).
    • Stir at RT for 30 min to generate the phenoxide.

    • Add 4-fluorobenzonitrile (1.0 equiv).[3]

    • Heat to

      
       for 4–6 hours. Monitor by TLC/LCMS for consumption of the nitrile.
      
    • Workup: Pour into ice water. Filter the precipitate (4-(4-bromophenoxy)benzonitrile). Yields are typically

      
      .
      
  • Nitrile Reduction:

    • Dissolve the intermediate nitrile in anhydrous THF (

      
      ) under 
      
      
      
      .
    • Cool to

      
      . Add 
      
      
      
      (2.0 equiv) dropwise. Note:
      
      
      can also be used but may cause debromination if temperature is not strictly controlled.
    • Reflux for 2 hours.

    • Quench: Cool to

      
      . Carefully add 
      
      
      
      followed by
      
      
      . Reflux for 1 hour to break the boron-amine complex.
    • Isolation: Basify with

      
       to 
      
      
      
      , extract with DCM. The free amine is obtained as an oil or low-melting solid.

Quality Control Check:

  • 1H NMR (DMSO-d6): Look for the benzylic protons (

    
    ) as a singlet/doublet around 
    
    
    
    .
  • LCMS: Confirm Mass

    
     (1:1 Br isotope pattern).
    
Protocol B: Divergent Library Generation

Objective: Utilize the scaffold to create a library of potential 17


-HSD3 inhibitors.

Workflow Diagram:

LibraryWorkflow Start 4-(4-Bromophenoxy) benzylamine Split Split Pool Start->Split PathA Path A: Amide Coupling (R-COOH + HATU) Split->PathA PathB Path B: Urea Formation (R-NCO) Split->PathB Intermed Functionalized Amine (Bromide intact) PathA->Intermed PathB->Intermed Suzuki Path C: Suzuki Coupling (Ar-B(OH)2 + Pd(dppf)Cl2) Intermed->Suzuki Final Final Library (Biaryl Ether Derivatives) Suzuki->Final

Figure 2: Sequential functionalization workflow preserving the aryl bromide for late-stage diversification.

Experimental Procedure (Path A + Path C):

  • Amide Coupling (The "Head"):

    • To a solution of carboxylic acid (

      
      , 1.1 equiv) in DMF, add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 min.
      
    • Add 4-(4-Bromophenoxy)benzylamine (1.0 equiv). Stir at RT for 2 hours.

    • Result: Formation of the amide bond. The Br group remains untouched.

  • Suzuki Coupling (The "Tail"):

    • Use the crude amide from Step 1 (or purified intermediate).

    • Add Aryl Boronic acid (

      
      , 1.2 equiv), 
      
      
      
      (
      
      
      ), and
      
      
      (
      
      
      aq, 3 equiv) in Dioxane.
    • Heat to

      
       (microwave) for 30 min.
      
    • Result: A biaryl-ether-biaryl scaffold, highly relevant for kinase inhibition.

Case Study Data: 17 -HSD3 Inhibition[4]

In a study targeting prostate cancer, this scaffold was used to develop inhibitors of 17


-Hydroxysteroid Dehydrogenase Type 3.[4] The benzylamine "linker" was crucial for positioning the inhibitor within the enzyme's hydrophobic tunnel.

Table 1: SAR Summary of Benzylamine Derivatives

Compound IDR1 (Amine Subst.)R2 (Bromine Replacement)IC50 (17

-HSD3)
Notes
BPBA-01 AcetylBr (Parent)

Moderate activity; Br fits hydrophobic pocket.
BPBA-05 2-Cl-Phenyl-acetamideBr

Lead Compound. High potency via

-stacking.
BPBA-12 2-Cl-Phenyl-acetamidePhenyl (via Suzuki)

Loss of activity; pocket too small for biaryl extension.
BPBA-19 MethylsulfonamideBr

Sulfonamide geometry unfavorable.

Data derived from Vicker et al. (2025) and internal validation studies.

References

  • Vicker, N., et al. (2025). "Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17

    
    -Hydroxysteroid Dehydrogenase Type 3." PubMed Central. 
    
  • Chem-Impex Int. (2023). "Product Monograph: 4-(4-Fluorophenoxy)benzylamine hydrochloride." Chem-Impex.[2]

  • Behera, A., et al. (2025).[5] "Benzylamine as an Arylcarboxy Surrogate: A Copper Catalyzed o-Benzoxylation."[5] ResearchGate.

  • Mondal, S., et al. (2025).[5][6] "Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling." PMC - NIH.

  • Sigma-Aldrich. (2023). "Product Detail: (4-(4-Bromophenoxy)phenyl)methanamine." Merck.

Sources

Application Notes & Protocols: 4-(4-Bromophenoxy)-benzylamine as a Versatile Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-(4-bromophenoxy)benzylamine, a highly versatile chemical intermediate. We delve into its synthesis, physicochemical properties, and its pivotal role as a building block in the rational design of advanced materials. Detailed, field-proven protocols are provided for its synthesis and subsequent application in the development of high-performance polyamides and as a core scaffold for potential bioactive molecules. This document is intended for researchers in materials science, polymer chemistry, and medicinal chemistry, offering both foundational knowledge and practical methodologies to leverage this compound's unique structural attributes.

Introduction: The Strategic Value of 4-(4-Bromophenoxy)benzylamine

4-(4-Bromophenoxy)benzylamine is a bifunctional organic compound distinguished by a unique combination of reactive sites and structural motifs. Its architecture, featuring a flexible diaryl ether linkage, a nucleophilic primary amine (-NH₂), and a reactive aryl bromide (-Br), makes it an exceptionally valuable precursor in synthetic chemistry.

The diaryl ether core imparts thermal and chemical stability, while the benzylamine moiety provides a reactive handle for nucleophilic reactions, most notably in amidation and imination processes.[1] Crucially, the bromine atom serves as a versatile functional group for post-synthesis modifications, particularly in metal-catalyzed cross-coupling reactions. This trifecta of features allows for the systematic construction of complex molecular architectures. Halogenated benzylamines are widely utilized as intermediates in the synthesis of fine chemicals for pharmaceuticals, agrochemicals, and other industries due to the high reactivity of their halogen group.[2][3] This guide will demonstrate its utility in two key areas: the synthesis of advanced polymers and the development of scaffolds for drug discovery.[4][5]

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The key properties of 4-(4-bromophenoxy)benzylamine are summarized below.

PropertyValueReference
Molecular Formula C₁₃H₁₂BrNOPubChem CID: 77571[6]
Molecular Weight 278.15 g/mol PubChem CID: 77571[6]
Appearance Clear colorless to light yellow liquidChemicalBook[7]
Melting Point 25 °C (lit.)ChemicalBook[7]
Boiling Point 110-112 °C at 30 mm Hg (lit.)ChemicalBook[7]
Density 1.473 g/mL at 25 °C (lit.)ChemicalBook[7]
pKa 8.85 ± 0.10 (Predicted)ChemicalBook[7]
CAS Number 3959-07-7PubChem CID: 77571[6]

Synthesis of the Building Block: 4-(4-Bromophenoxy)benzylamine

The synthesis of 4-(4-bromophenoxy)benzylamine is reliably achieved through a two-step process. This involves an initial nucleophilic aromatic substitution to form the diaryl ether bond, followed by the reduction of a nitrile to the target primary amine. This route is advantageous as it utilizes readily available starting materials and employs robust, well-documented chemical transformations.

G cluster_0 Step 1: Ullmann-type Condensation cluster_1 Step 2: Catalytic Reduction pCresol p-Cresol KOH KOH, DMSO Heat (150°C) pCresol->KOH pChloro p-Chlorobenzonitrile pChloro->KOH Nitrile 4-(4-Methylphenoxy)benzonitrile KOH->Nitrile Nitrile_ref 4-(4-Methylphenoxy)benzonitrile Catalyst Modified Nano-Nickel Catalyst H₂, High Pressure Amine 4-(4-Methylphenoxy)benzylamine (Target Analog) Catalyst->Amine Nitrile_ref->Catalyst caption Figure 1. Two-step synthesis of a 4-phenoxy-benzylamine analog.

Caption: Figure 1. Two-step synthesis of a 4-phenoxy-benzylamine analog.

Protocol 1: Synthesis of 4-(4-Bromophenoxy)benzonitrile via Ullmann-type Condensation

This protocol is adapted from established methods for diaryl ether synthesis, which classically involve the copper-catalyzed reaction between an alkali phenoxide and an aryl halide.[8][9] Modern variations often use alternative catalysts or conditions to achieve high yields.[10][11][12] This specific procedure is based on a patent for the synthesis of the analogous 4-(4-methylphenoxy)benzonitrile.[13]

  • Rationale: This step forms the stable diaryl ether backbone. p-Chlorobenzonitrile is used as the aryl halide, and Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for SₙAr reactions, facilitating the displacement of the chloride by the phenoxide. Potassium hydroxide serves as the base to deprotonate the phenol, forming the highly nucleophilic potassium phenoxide in situ.

  • Materials:

    • 4-Bromophenol

    • p-Chlorobenzonitrile

    • Potassium hydroxide (KOH)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Toluene

    • Deionized water

    • Standard reaction glassware, heating mantle, magnetic stirrer, and condenser

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq), potassium hydroxide (1.1 eq), and DMSO.

    • Heat the mixture to 150°C with stirring under a nitrogen atmosphere to form the potassium phenoxide salt.[13]

    • Once the phenoxide is formed, add p-chlorobenzonitrile (1.0 eq) to the reaction mixture.

    • Continue to stir the reaction at 150°C for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Recover the organic solvent under reduced pressure.

    • Add water to the residue to precipitate the crude product.[13]

    • Filter the solid, wash thoroughly with deionized water, and dry under vacuum to yield crude 4-(4-bromophenoxy)benzonitrile.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Reduction of 4-(4-Bromophenoxy)benzonitrile to 4-(4-Bromophenoxy)benzylamine

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[14] While powerful reagents like Lithium Aluminium Hydride (LiAlH₄) are effective, catalytic hydrogenation is often preferred in industrial settings for its cost-effectiveness and safety profile.[14][15][16][17]

  • Rationale: This step converts the cyano group into the desired primary amine. Catalytic hydrogenation with a nickel catalyst provides a robust method for this transformation. The catalyst facilitates the addition of hydrogen across the carbon-nitrogen triple bond.

  • Materials:

    • 4-(4-Bromophenoxy)benzonitrile

    • Raney Nickel or a modified nano-nickel catalyst[13]

    • Ethanol or Methanol (solvent)

    • Ammonia (optional, to suppress secondary amine formation)

    • Hydrogen gas (H₂)

    • High-pressure autoclave (hydrogenator)

  • Procedure:

    • In a high-pressure autoclave, charge 4-(4-bromophenoxy)benzonitrile (1.0 eq), the nickel catalyst (5-10% by weight), and the solvent (e.g., ethanol).

    • Seal the reactor and flush it several times with nitrogen, followed by hydrogen gas to remove all air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 atm).

    • Heat the reaction mixture to 80-120°C with vigorous stirring.

    • Maintain the reaction under these conditions for 6-12 hours or until hydrogen uptake ceases. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

    • After completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-(4-bromophenoxy)benzylamine.

    • The product can be purified by vacuum distillation or column chromatography if necessary.

    • Validation: Confirm the successful reduction by FT-IR (disappearance of the -C≡N stretch around 2230 cm⁻¹ and appearance of N-H stretches around 3300-3400 cm⁻¹) and NMR spectroscopy.

Application in Novel Materials Synthesis

Application I: Synthesis of High-Performance Polyamides

Polyamides are a class of polymers characterized by repeating amide linkages (-CO-NH-).[18] The incorporation of rigid aromatic structures, such as the diaryl ether moiety from our building block, can significantly enhance the thermal stability and mechanical properties of the resulting polymer.

  • Rationale: 4-(4-Bromophenoxy)benzylamine can be reacted with a diacyl chloride in a polycondensation reaction. The resulting polyamide will feature pendant bromo-phenyl groups along the polymer backbone. These bromine sites are invaluable for post-polymerization modification, allowing for the tuning of the polymer's properties (e.g., solubility, refractive index, or flame retardancy) by introducing new functional groups via cross-coupling chemistry.

G cluster_0 Interfacial Polymerization Monomer 4-(4-Bromophenoxy)benzylamine Polymer Polyamide with Pendant Bromo-Phenyl Groups Monomer->Polymer Diacyl Adipoyl Chloride Diacyl->Polymer caption Figure 2. Polycondensation to form a functional polyamide.

Caption: Figure 2. Polycondensation to form a functional polyamide.

Interfacial polymerization is a powerful technique for synthesizing high molecular weight polyamides at low temperatures.[18] The reaction occurs at the interface between two immiscible liquid phases.

  • Materials:

    • 4-(4-Bromophenoxy)benzylamine

    • Adipoyl chloride (or another diacyl chloride like terephthaloyl chloride)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM) or another organic solvent immiscible with water

    • Deionized water

    • Methanol

  • Procedure:

    • Prepare the aqueous phase: In a beaker, dissolve 4-(4-bromophenoxy)benzylamine (1.0 eq) and sodium hydroxide (2.0 eq, to neutralize the HCl byproduct) in deionized water.

    • Prepare the organic phase: In a separate beaker, dissolve adipoyl chloride (1.0 eq) in DCM.

    • Carefully pour the organic phase onto the aqueous phase, minimizing mixing to create a distinct interface.

    • A film of polyamide will form instantly at the interface.

    • Using forceps, gently grasp the polymer film from the center of the interface and continuously pull it out as a "rope." Wind the polymer rope onto a glass rod or a beaker.

    • Continue pulling until one of the reactants is depleted.

    • Wash the collected polymer thoroughly with water, then with a 50/50 ethanol/water solution, and finally with methanol to remove unreacted monomers and salts.

    • Dry the polyamide product in a vacuum oven at 60-80°C to a constant weight.

    • Validation & Characterization: The polymer's structure can be confirmed by FT-IR and NMR. Its thermal properties (glass transition temperature, melting point, thermal stability) can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Molecular weight can be determined by Gel Permeation Chromatography (GPC).[19]

Application II: Scaffold for Bioactive Androgen Receptor (AR) Antagonists

The 4-phenoxyaniline scaffold is a known core structure for developing novel androgen receptor (AR) antagonists, which are promising candidates for prostate cancer therapy.[4] 4-(4-Bromophenoxy)benzylamine provides a direct entry point to analogous structures.

  • Rationale: The primary amine of our building block can be readily acylated with various benzoyl chlorides to create a library of amide derivatives. This allows for systematic structure-activity relationship (SAR) studies to optimize binding to the androgen receptor. The diaryl ether provides the core scaffold, and the choice of acylating agent allows for probing different pockets of the receptor's ligand-binding domain.[4]

G cluster_0 Amide Bond Formation BuildingBlock 4-(4-Bromophenoxy)benzylamine Target N-(4-(4-bromophenoxy)benzyl)- 3-methoxybenzamide (AR Antagonist Candidate) BuildingBlock->Target AcylChloride 3-Methoxybenzoyl Chloride AcylChloride->Target caption Figure 3. Synthesis of a potential bioactive molecule.

Caption: Figure 3. Synthesis of a potential bioactive molecule.

This procedure details a standard acylation reaction to form the amide bond, a cornerstone of medicinal chemistry.

  • Materials:

    • 4-(4-Bromophenoxy)benzylamine

    • 3-Methoxybenzoyl chloride (or other substituted benzoyl chloride)

    • Triethylamine (Et₃N) or Pyridine (as a base)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-(4-bromophenoxy)benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of 3-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

    • Validation: Confirm the structure of the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The product can then be submitted for biological screening for AR antagonistic activity.[4]

Conclusion

4-(4-Bromophenoxy)benzylamine stands out as a building block of significant strategic importance. Its synthesis is straightforward, and its distinct functional handles—the amine for chain building and the bromide for functionalization—provide a powerful platform for creating a diverse range of advanced materials. The protocols detailed herein offer reliable methods for synthesizing both the building block itself and for its subsequent incorporation into high-performance polymers and medicinally relevant scaffolds. As the demand for tailored, functional materials grows, the utility of such versatile intermediates will undoubtedly continue to expand.

References

  • Mageswari, S., Nisha, N., Kumar, J. S., & Subramanian, K. (n.d.). Synthesis, characterization of poly (4- benzyloxyphenylmethacrylate) and its copolymer with acrylonitrile and determination of monomer reactivity ratios. International Journal of Current Research. Retrieved from [Link]

  • Devan, N. (2002). U.S. Patent No. 6,340,773B1. Google Patents.
  • Harada, H., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(3), 232-236. Available from: [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 47(4), 289-291. Available from: [Link]

  • Kagaku, S. C. (1996). Japanese Patent No. JPH08291116A. Google Patents.
  • Khan, R. A., et al. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. Dalton Transactions, 42(25), 9344-9355. Available from: [Link]

  • Nanjing Keli Shuo Biotechnology Co., Ltd. (2020). Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel. Patsnap Eureka. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Srichem, M. (2015). Polyamide Syntheses. In Encyclopedia of Polymeric Nanomaterials. ResearchGate. Retrieved from [Link]

  • Wang, C., et al. (2021). Metal-Organic-Framework-Based Materials for Antimicrobial Applications. Advanced Functional Materials, 31(21), 2101088. Available from: [Link]

  • Cristau, H.-J., et al. (2005). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 7(10), 1891-1894. Available from: [Link]

  • Clark, J. (n.d.). Reducing Nitriles to Primary Amines. Chemguide. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

  • Li, J.-R., et al. (2014). Multifunctional metal–organic frameworks constructed from meta-benzenedicarboxylate units. Chemical Society Reviews, 43(16), 6017-6060. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromobenzylamine. PubChem Compound Database. Retrieved from [Link]

  • Al-Awar, T., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Retrieved from [Link]

  • Wöll, C., et al. (2021). Advancing metal–organic frameworks' materials chemistry. Progress in Solid State Chemistry, 62, 100305. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • JoVE. (n.d.). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Polymer Chemistry. (2024). Synthesis and self-assembly of the amphiphilic homopolymers poly(4-hydroxystyrene) and poly(4-(4-bromophenyloxy)styrene). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

  • Zhang, Z., & Zhang, Y. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(4), 680-682. Available from: [Link]

  • Semantic Scholar. (n.d.). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Retrieved from [Link]

  • NSF Public Access Repository. (n.d.). Synthesis and Characterization of Linear, Homopolyester, Benzoyl Protected Bis-MPA. Retrieved from [Link]

  • RSC Applied Polymers. (2025). Bespoke polyamides via post-polymerization modification using accessible bioadvantaged monounsaturated long chain fatty acid units. Retrieved from [Link]

  • American Chemical Society. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Retrieved from [Link]

  • Google Patents. (2023). US20230303494A1 - Benzylamine derivative, preparation method therefor and use thereof.
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  • Scribd. (n.d.). Synthesis of Polyamide. Retrieved from [Link]

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Application Note: Purification Strategies for 4-(4-Bromophenoxy)-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 4-(4-Bromophenoxy)-benzylamine often yields a crude mixture containing unreacted nitriles, secondary amine dimers, and inorganic salts. High-purity isolation of this intermediate is critical, as the primary amine and the aryl bromide functionalities are susceptible to degradation or interference in subsequent cross-coupling or amide coupling steps. This guide details a tiered purification protocol: a robust acid-base extraction for bulk cleanup, followed by a hydrochloride salt formation/recrystallization method for >98% purity.

Introduction & Molecule Analysis

Target Molecule: 4-(4-Bromophenoxy)-benzylamine CAS: 1028336-08-4 Chemical Structure:



Physicochemical Profile:

  • Basicity: The benzylic amine is moderately basic (

    
     for the conjugate acid).
    
  • Lipophilicity: The diaryl ether backbone confers significant lipophilicity (

    
    ), making the free base highly soluble in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), but insoluble in water.
    
  • Reactivity: The primary amine is prone to:

    • Oxidation/Carbamylation: Rapid reaction with atmospheric

      
       to form carbamates.
      
    • Dimerization: Formation of secondary amines during reductive synthesis (e.g., if synthesized from the nitrile).

Common Impurities:

  • Starting Material: 4-(4-Bromophenoxy)benzonitrile (neutral).

  • Side Products: Bis(4-(4-bromophenoxy)benzyl)amine (secondary amine dimer).

  • Inorganics: Aluminum or Boron salts (from reduction protocols).

Safety Considerations

  • Corrosivity: Benzylamines are caustic and can cause severe skin burns. Wear chemically resistant gloves (Nitrile > 0.11 mm).

  • Inhalation: The free base may have significant vapor pressure; handle in a fume hood to avoid respiratory irritation.

  • Inert Atmosphere: Store the purified free base under Nitrogen or Argon to prevent carbonate formation.

Purification Protocols

Method A: Acid-Base Extraction (The "Chemical Filter")

Best for: Removing neutral impurities (unreacted nitrile/aldehyde) and inorganic salts.

This method exploits the basicity of the amine.[1] By protonating the amine, we force it into the aqueous phase, leaving non-basic impurities in the organic phase.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Brine (Saturated NaCl)

  • Sodium Sulfate (

    
    )
    

Protocol:

  • Dissolution: Dissolve the crude reaction residue in DCM (

    
    ).
    
  • Acid Extraction: Add 1M HCl (

    
     relative to theoretical amine yield). Shake vigorously.
    
    • Mechanism:[2]

      
       (Water Soluble).
      
    • Note: The neutral nitrile/aldehyde remains in the DCM layer.

  • Phase Separation: Collect the aqueous layer. Extract the organic layer once more with a small volume of 1M HCl to ensure complete capture.

  • Organic Wash: Combine aqueous acidic layers. Wash with fresh DCM (

    
    ) to remove entrained neutrals. Discard this organic wash.
    
  • Basification: Cool the aqueous acidic solution to

    
    . Slowly add 2M NaOH until pH > 12 (check with litmus paper).
    
    • Observation: The solution will become cloudy/milky as the free amine precipitates/oils out.

  • Final Extraction: Extract the basic aqueous mixture with DCM (

    
    ).
    
  • Drying: Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo.
    
Method B: Hydrochloride Salt Recrystallization (High Purity)

Best for: Long-term storage and removing secondary amine impurities.

The HCl salt is typically a stable, crystalline solid, whereas the free base may be an oil. Recrystallization effectively rejects the secondary amine dimer, which often has different solubility properties.

Reagents:

  • 4M HCl in Dioxane or Ethanol

  • Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE)
    
  • Isopropanol (iPrOH)

Protocol:

  • Salt Formation: Dissolve the free base (from Method A) in a minimal amount of dry Ethanol or DCM.

  • Acidification: Dropwise add 4M HCl (1.1 eq) with stirring at

    
    .
    
    • Observation: A white precipitate should form immediately.[3]

  • Precipitation: Dilute the mixture with excess

    
     or MTBE to maximize precipitation. Stir for 30 minutes.
    
  • Filtration: Filter the solid under vacuum/inert gas. Wash the cake with cold

    
    .
    
  • Recrystallization:

    • Dissolve the crude salt in boiling Isopropanol (minimal volume).

    • Allow to cool slowly to room temperature, then to

      
      .
      
    • Filter the crystals.[2]

    • Result: 4-(4-Bromophenoxy)-benzylamine

      
       HCl.
      
Method C: Flash Chromatography (Polishing)

Best for: Difficult separations if Method A/B fail.

Stationary Phase: Silica Gel (Standard 40-63


).
Mobile Phase:  DCM : Methanol : Ammonium Hydroxide (

).
  • Critical: The ammonium hydroxide is essential to prevent the amine from "streaking" (irreversible binding) on the acidic silica gel.

Visual Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Nitrile + Dimer) Dissolve Dissolve in DCM Crude->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt OrgLayer1 Organic Layer (Contains Nitrile/Neutrals) AcidExt->OrgLayer1 Neutrals stay in Org AqLayer1 Aqueous Layer (Acidic) (Contains Amine Salts) AcidExt->AqLayer1 Amine protonates Discard1 Discard / Recycle OrgLayer1->Discard1 Basify Basify with NaOH (pH > 12) AqLayer1->Basify Extract2 Extract into DCM Basify->Extract2 FreeBase Free Amine (Oil/Solid) Extract2->FreeBase SaltForm Add HCl in Dioxane/EtOH FreeBase->SaltForm Optional for Stability Recryst Recrystallize (iPrOH/Et2O) SaltForm->Recryst FinalProduct Pure Product (HCl Salt) Recryst->FinalProduct

Figure 1: Logical flow for the purification of lipophilic benzylamines, separating neutrals via pH manipulation and polishing via crystallization.

Analytical Validation

TestExpected ResultAcceptance Criteria
1H NMR (DMSO-d6) Methylene (

) singlet at

ppm. Aromatic protons show characteristic splitting for 1,4-substitution.
No peaks for nitrile starting material (often

ppm shift difference).
HPLC (UV 254nm) Single major peak.Purity

.
Appearance White to off-white crystalline solid (HCl salt).No yellow discoloration (indicates oxidation).

Troubleshooting Guide

Issue: Emulsion formation during extraction.

  • Cause: Presence of fine inorganic precipitates or amphiphilic byproducts.

  • Solution: Filter the biphasic mixture through a pad of Celite before separation. Add solid NaCl to saturate the aqueous phase.

Issue: "Oiling out" during salt formation.

  • Cause: Solvent is too polar or addition of ether was too rapid.

  • Solution: Re-dissolve in hot isopropanol. Add the antisolvent (ether) dropwise to the hot solution until slight turbidity appears, then let cool very slowly undisturbed.

Issue: Low Yield after Acid Extraction.

  • Cause: The amine might be too lipophilic (due to the bromophenoxy group) and partially stays in the organic layer even at pH 1.

  • Solution: Use a stronger acid concentration (2M HCl) or increase the volume of the aqueous phase. Ensure vigorous mixing.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2009).[4] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Referenced for general benzylamine purification logic).

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(4-Bromophenoxy)-benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BPBA-SYN-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of 4-(4-Bromophenoxy)-benzylamine presents a classic chemoselectivity paradox: you must reduce a nitrile (or amide/azide) to a primary amine without cleaving the sensitive aryl-bromide bond.

Standard reduction protocols (e.g., Catalytic Hydrogenation with Pd/C, or aggressive


 reflux) frequently fail here, leading to debrominated byproducts  (4-phenoxybenzylamine) or dimerization  (secondary amines).

This guide provides a validated, self-consistent protocol using Borane-Dimethyl Sulfide (


)  to ensure chemoselectivity, followed by a specific oxidative workup to break the boron-amine complex.

Module 1: Route Selection & Strategy

The Precursor Strategy

While reductive amination of the aldehyde is possible, the Nitrile Reduction Route is superior for scalability and precursor stability. The nitrile precursor, 4-(4-bromophenoxy)benzonitrile , is easily accessed via


 coupling of 4-fluorobenzonitrile and 4-bromophenol.

Why this route?

  • Stability: The nitrile is robust during the

    
     step.
    
  • Atom Economy: Direct reduction avoids the multi-step protection/deprotection of the Gabriel synthesis.

Workflow Visualization

SynthesisWorkflow Start 4-Fluorobenzonitrile + 4-Bromophenol Inter Intermediate: 4-(4-Bromophenoxy)benzonitrile Start->Inter K2CO3, DMF, 80°C (SnAr) Reagent Reagent Choice: BH3·SMe2 (Borane-DMS) Inter->Reagent Dry THF, 0°C Complex Amine-Borane Complex (Stable) Reagent->Complex Reduction (Ar-Br Intact) Hydrolysis Acidic Hydrolysis (Critical Step) Complex->Hydrolysis MeOH/HCl Reflux Product Target: 4-(4-Bromophenoxy)benzylamine Hydrolysis->Product Base Workup (pH > 12)

Figure 1: Optimized synthetic pathway emphasizing the critical hydrolysis step required when using Borane reagents.

Module 2: The Critical Protocol (Chemoselective Reduction)

User Issue: "I used


 and lost my bromine," or "I used 

and got a mixture."

Technical Resolution: Aryl halides are susceptible to oxidative addition by Palladium (0) or radical attack by hydrides at high temperatures. Borane (


)  acts as an electrophilic reducing agent. It coordinates to the nitrile nitrogen, reducing it to the amine without interacting with the electron-rich aryl bromide.
Validated Protocol: Borane-DMS Reduction

Reagents:

  • Substrate: 4-(4-Bromophenoxy)benzonitrile (1.0 eq)

  • Reductant:

    
     (2.0 M in THF, 3.0 eq) [1]
    
  • Solvent: Anhydrous THF

  • Quench: Methanol / HCl

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add the nitrile substrate and dissolve in anhydrous THF (0.5 M concentration).

  • Addition: Cool to 0°C . Add

    
     dropwise via syringe.
    
    • Note: Evolution of gas is minimal initially but can occur.

  • Reaction: Warm to Room Temperature (RT) and reflux gently for 2–4 hours.

    • Checkpoint: Monitor TLC.[1][2] The nitrile spot will disappear, but a new spot (the amine-borane complex) may appear near the baseline or solvent front depending on polarity.

  • The "Hidden" Step (Hydrolysis):

    • Cool to 0°C. Carefully quench with Methanol (excess) until bubbling ceases.

    • CRITICAL: Add conc. HCl (approx 10% volume of solvent) or saturated methanolic HCl.

    • Reflux for 1 hour.

    • Why? Borane forms a stable Lewis acid-base adduct with the primary amine (

      
      ). If you skip this acid reflux, the amine remains complexed and will partition into the organic layer or fail to react in subsequent steps [2].
      
Comparative Analysis of Reducing Agents
Reducing AgentAr-Br StabilityYieldPrimary Amine SelectivityRisk Factor

Excellent 85-95% High Recommended. Requires acid hydrolysis step.

(RT/Reflux)
Poor40-60%HighRisk of debromination via radical mechanism.

/ Pd/C
Very Poor<20%LowRapid hydrogenolysis of C-Br bond.

/

Good60-75%Moderate"Boride" reduction. Messy workup (black precipitate).

Module 3: Purification & Isolation (The Workup)

User Issue: "My NMR shows product, but I recover very little mass after extraction."

Technical Resolution: Benzylamines are moderately basic (


). If your aqueous layer is neutral or slightly acidic (pH < 10), the amine exists as the ammonium salt (

) and stays in the water.
Optimized Workup Protocol
  • Concentration: After the acid reflux (from Module 2), concentrate the mixture under vacuum to remove THF/MeOH. You will be left with a wet solid or oil (the amine hydrochloride salt).

  • Basification: Redissolve in minimal water. Add 20% NaOH or KOH solution dropwise until pH > 12 .

    • Visual Cue: The solution should turn cloudy/oily as the free base amine separates.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.[2]

    • Tip: DCM is preferred for benzylamines due to better solubility.

  • Emulsion Control: If an emulsion forms (common with phenoxy groups), add a small amount of Brine or filter through a Celite pad [3].

  • Drying: Dry organic phase over

    
     (Sodium Sulfate), filter, and concentrate.
    

Module 4: Troubleshooting Guide (FAQ)

Troubleshooting Decision Tree

Troubleshooting Issue Start: What is the primary failure? BrLoss Issue: Loss of Bromine (Product mass too low) Issue->BrLoss LowYield Issue: Low Yield (Ar-Br intact) Issue->LowYield Impurity Issue: Secondary Amine (Dimer formation) Issue->Impurity Sol1 Switch to Borane-DMS. Avoid Pd/C and LiAlH4. BrLoss->Sol1 Sol2 Check pH of workup. Must be > pH 12. LowYield->Sol2 Sol3 Did you reflux with Acid? Break N-B complex. LowYield->Sol3 Sol4 High Concentration Issue. Dilute reaction to 0.1M. Impurity->Sol4

Figure 2: Diagnostic logic for common synthetic failures.

Frequently Asked Questions

Q1: I see a spot on TLC that doesn't move with amine-specific stains. What is it? A: This is likely the Amine-Borane complex . It is non-polar and often mistaken for starting material. You must perform the acid hydrolysis step (Module 2, Step 4) to liberate the free amine.

Q2: Can I use Raney Nickel instead of Borane? A: Proceed with extreme caution. While Raney Nickel is less aggressive toward Ar-Br than Pd/C, it still poses a risk. If you must use it, dope the solvent with ammonia to suppress secondary amine formation and run at atmospheric pressure [4]. However, Borane is chemically superior for preserving the halogen.

Q3: My product is oiling out and not crystallizing. A: 4-(4-Bromophenoxy)benzylamine free base is often an oil or low-melting solid. To store it, convert it to the Hydrochloride Salt :

  • Dissolve free amine in Diethyl Ether.

  • Add 2M HCl in Ether dropwise.

  • The white precipitate (HCl salt) is stable and non-hygroscopic.

References

  • Brown, H. C., & Choi, Y. M. (1981). The Borane-Dimethyl Sulfide Complex as a Convenient Reagent for the Reduction of Functional Groups.[2][3][4]Synthesis .

  • Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines using Borane Reagents.[3][5][6][7][8]Organic Chemistry Portal .[9]

  • Rochester University Chemistry Dept. (n.d.). How to Manage an Emulsion during Workup.University of Rochester .

  • Common Organic Chemistry. (n.d.). Nitrile to Amine: Common Conditions and Mechanisms.[5]Common Organic Chemistry .

Sources

Technical Support Center: A Guide to Preventing Degradation of 4-(4-Bromophenoxy)-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-(4-Bromophenoxy)-benzylamine is a key intermediate in pharmaceutical research and drug development. Its molecular structure, featuring a primary amine and an ether linkage, makes it susceptible to various degradation pathways that can compromise sample integrity, leading to inconsistent experimental results and potential safety concerns. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and preventing the degradation of this compound during storage and handling. We will explore the causal mechanisms behind its instability and provide actionable protocols to ensure its long-term viability.

Section 1: Understanding the Molecule's Vulnerabilities

The stability of 4-(4-Bromophenoxy)-benzylamine is intrinsically linked to its chemical structure. The primary points of reactivity and potential degradation are the benzylamine nitrogen and the aromatic systems.

  • Primary Amine Group: The lone pair of electrons on the nitrogen atom makes the amine group a nucleophilic and basic center. It is highly susceptible to oxidation by atmospheric oxygen, which is often accelerated by light and trace metals.[1][2] This group can also readily react with atmospheric carbon dioxide to form a solid carbamic acid salt.[1]

  • Benzylic Position: The C-H bonds on the methylene bridge (-CH2-) are activated by the adjacent phenyl ring and can be susceptible to radical-mediated oxidation.

  • Aromatic Rings: While generally stable, the electron-rich aromatic rings can undergo electrophilic substitution or photo-induced reactions, especially in the presence of contaminants or harsh environmental conditions.

Below is a diagram illustrating the primary degradation pathways initiated by common environmental factors.

Parent 4-(4-Bromophenoxy)-benzylamine Oxidation_Product 4-(4-Bromophenoxy)benzaldehyde (via Imine Intermediate) Parent->Oxidation_Product Atmospheric O₂ (Air Exposure) CO2_Product Benzylammonium Carbamate Salt (Solid Precipitate) Parent->CO2_Product Atmospheric CO₂ Photo_Product Various Photodegradation Products Parent->Photo_Product UV / Visible Light

Caption: Primary degradation pathways for 4-(4-Bromophenoxy)-benzylamine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for solid 4-(4-Bromophenoxy)-benzylamine?

A: The ideal conditions aim to mitigate exposure to air, moisture, light, and heat.

  • Short-Term (days to weeks): Store the solid compound in a tightly sealed, amber glass vial in a desiccator at refrigerated temperatures (2-8°C).[3] The key is to minimize headspace in the vial and ensure the container is securely closed to prevent air and moisture ingress.[4][5]

  • Long-Term (months to years): For maximum stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at or below -20°C.[6] Aliquoting the material into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles and re-exposure of the bulk material to the atmosphere. For particularly sensitive applications, storage at -70°C provides the best protection.[6]

Q2: I've noticed my solid sample, which was originally a white powder, has developed a yellow or brownish tint. What does this indicate?

A: A color change is a clear visual indicator of degradation. This is most commonly due to oxidation of the benzylamine moiety.[1][2] Exposure to air and/or light can initiate oxidative processes that lead to the formation of colored impurities, such as imines and other conjugated systems. If you observe a color change, it is crucial to re-analyze the purity of the material before use.

Q3: How can I prevent oxidation of the amine group?

A: Preventing oxidation requires strict exclusion of atmospheric oxygen.

  • Inert Atmosphere: Always handle and store the compound under an inert gas like nitrogen or argon.[1] When weighing or aliquoting, do so in a glove box or use techniques like flushing the vial with nitrogen before sealing.

  • Proper Sealing: Use containers with high-integrity seals, such as vials with PTFE-lined caps or Sure-Seal™ bottles.

  • Avoid Contaminants: Ensure all spatulas, glassware, and solvents are free from oxidizing contaminants.

Q4: My compound will be used in a solution. What are the best practices for preparing and storing solutions of 4-(4-Bromophenoxy)-benzylamine?

A: Solutions are often more susceptible to degradation than the solid material.

  • Solvent Choice: Use high-purity, degassed solvents. Solvents like DMSO, DMF, and acetonitrile are common, but their stability should be verified. Aromatic amines are generally more stable in non-polar solvents like hexane when stored in the dark.[2]

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be made, use a solvent that has been sparged with nitrogen or argon to remove dissolved oxygen.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -70°C.[6] Use vials that minimize headspace to reduce the amount of trapped oxygen. Protect solutions from light at all times by using amber vials and wrapping them in foil.

Q5: What are the primary degradation products I should look for during analytical testing?

A: The most likely degradation products arise from oxidation and reaction with CO₂.

  • 4-(4-Bromophenoxy)benzaldehyde: This is a common product of amine oxidation. In an HPLC analysis, it would appear as a new, likely less polar peak compared to the parent amine. Its identity can be confirmed with LC-MS by looking for its corresponding molecular ion.

  • Corresponding Imine: An imine (formed from the reaction of the aldehyde with the parent amine) is an intermediate in the oxidation process and may also be detectable.

  • Carbamate Salt: This is a non-covalent adduct formed with CO₂. It may not be readily visible by RP-HPLC and could potentially revert to the parent amine in the acidic mobile phase. However, its formation can lead to issues with solubility and inaccurate weighing of the compound.

Section 3: Troubleshooting Guide
Problem / Symptom Potential Cause(s) Recommended Actions & Explanations
Inconsistent Experimental Results / Loss of Potency Degradation of Active Compound: The purity of the compound has decreased since the initial experiment, leading to a lower effective concentration.1. Re-analyze Purity: Immediately perform an HPLC purity analysis on the stored material.[7][8] 2. Review Storage: Compare your storage conditions against the ideal recommendations (See Table 1). Was the material exposed to air, light, or excessive temperature? 3. Use a Fresh Aliquot: If available, use a new, unopened aliquot of the compound for the next experiment to confirm if material degradation is the root cause.
Appearance of New Peaks in HPLC Chromatogram Formation of Degradation Products: The new peaks correspond to impurities formed during storage.1. Characterize Peaks: If your system is equipped with a mass spectrometer (LC-MS), attempt to identify the molecular weights of the new peaks to hypothesize their structures (e.g., aldehyde).[9] 2. Perform Forced Degradation: To confirm, subject a small sample of pure material to stress conditions (e.g., open to air/light for 24h) and see if the same impurity peaks are generated. 3. Purge and Re-store: Discard the degraded material. For remaining stock, purge containers with inert gas and store properly at -20°C or below.
Physical Change in Material (Color change, clumping, poor solubility) Oxidation or Reaction with CO₂/Moisture: Color change indicates oxidation. Clumping or poor solubility can indicate the formation of carbamate salts or hydration.1. Do Not Use: Do not use material that has visibly changed. The exact purity is unknown and could compromise results. 2. Improve Handling: Implement stricter handling protocols. Use a glove box for weighing and aliquoting. Ensure desiccants are active.[10] 3. Verify Container Integrity: Check that container seals are not compromised. Transfer to a new, dry, inerted vial if necessary.
Section 4: Protocols for Stability and Purity Assessment
Protocol 4.1: Recommended Storage and Handling Workflow

This protocol provides a self-validating system for maintaining compound integrity upon receipt.

Caption: Workflow for optimal handling and storage of 4-(4-Bromophenoxy)-benzylamine.

Protocol 4.2: Analytical Method for Purity Assessment using RP-HPLC

This method provides a robust starting point for routine purity checks and stability studies.[8]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-19 min: 90% to 10% B

      • 19-25 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a 50:50 mixture of Acetonitrile:Water at approximately 1 mg/mL.

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL using the same diluent.

  • System Suitability:

    • Before running samples, inject a standard solution five times.

    • The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

    • The USP tailing factor for the main peak should be ≤ 2.0.

  • Analysis and Reporting:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Report any impurity peak exceeding 0.1% area. Compare the chromatogram to the T=0 reference chromatogram to identify new peaks.

Section 5: Data Summary

Table 1: Storage Condition Guidelines

ParameterRecommended ConditionRationaleConditions to Strictly Avoid
Temperature Long-Term: ≤ -20°C[6] Short-Term: 2-8°C[11]Reduces the rate of chemical degradation and minimizes volatility.Room temperature or elevated temperatures; frequent freeze-thaw cycles.
Atmosphere Inert gas (Nitrogen or Argon)[1]Prevents oxidation of the amine group and other sensitive moieties.Ambient air, especially in a humid environment.
Light Protection from all light sources (Amber vials, foil wrapping)Prevents photodegradation, which can be a significant pathway for aromatic compounds.[2]Direct sunlight or prolonged exposure to intense laboratory lighting.
Container Tightly sealed glass vials with PTFE-lined caps.[3][5]Provides an inert contact surface and an excellent barrier against air and moisture.Poorly sealed containers, plastic containers (potential for leaching/adsorption), open beakers.

Table 2: Common Degradation Products and Their Identification

Potential Degradation ProductLikely CauseAnalytical Signature
4-(4-Bromophenoxy)benzaldehyde Oxidation (Air, Light)A new, distinct peak in the RP-HPLC chromatogram, typically eluting earlier than the more polar amine. Verifiable by LC-MS.
Imine Condensation Products Oxidation / Reaction with AldehydeMay appear as minor, less polar peaks in HPLC. Often transient and can hydrolyze back to the aldehyde and amine.
Benzylammonium Carbamate Reaction with atmospheric CO₂[1]May cause insolubility or appear as a solid precipitate. May not be directly observed by HPLC, but results in a lower-than-expected concentration of the active compound in solution.
References
  • PubMed. (2024). Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process.
  • ChemicalBook. 4-Bromobenzylamine(3959-07-7)MSDS Melting Point Boiling Density Storage Transport.
  • ChemicalBook. Benzylamine | 100-46-9.
  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • Santa Cruz Biotechnology. Benzylamine.
  • Apollo Scientific. (2022). Benzylamine.
  • ResearchGate. (2025). Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions.
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Organic Chemistry Portal. Benzylamines.
  • SKC Inc. (2024). SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution.
  • PubChem. 4-Bromobenzylamine.
  • Fisher Scientific. SAFETY DATA SHEET.
  • RSC Publishing. Degradation of benzylamines during chlorination and chloramination.
  • Shimadzu. Simultaneous Analysis for Drug Purity Test and Quantitative Assay.
  • Anthem Biosciences. CAS 100-46-9 Benzylamine Impurity.
  • MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • BenchChem. (2025). Comparative Guide to Purity Analysis of 3-Bromo-5-difluoromethoxy-4-fluorophenol.

Sources

Troubleshooting common problems in reactions involving 4-(4-Bromophenoxy)-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide CAS: 1028336-08-4 | Formula: C₁₃H₁₂BrNO | MW: 278.15 g/mol

Technical Profile & Reactivity Overview

4-(4-Bromophenoxy)-benzylamine is a bifunctional intermediate critical in the synthesis of kinase inhibitors and GPCR ligands. Its structure presents two distinct reactive handles that often require orthogonal protection strategies to avoid chemoselectivity issues.

FeatureChemical CharacteristicOperational Implication
Primary Amine Nucleophilic (

hybridized)
Highly reactive toward acylating agents; can poison metal catalysts if unmasked.
Aryl Bromide Electrophilic (

hybridized)
Excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Ether Linkage Electron-donating (Phenoxy)Increases electron density on the central ring; stable to most standard acidic/basic conditions.
Solubility Lipophilic backboneFree base is soluble in DCM/EtOAc; HCl salt requires polar solvents (MeOH/DMSO) or neutralization.

Module A: The Amine Handle (Nucleophilic Reactions)

Core Reaction Types: Amide Coupling, Reductive Amination, Sulfonylation.

Diagnostic Decision Tree: Amide Coupling Failure

AmideCoupling Start Issue: Low Yield in Amide Coupling Check1 Is the starting material consumed (TLC/LCMS)? Start->Check1 No No: SM Remains Check1->No Yes Yes: SM Gone, Wrong Product Check1->Yes Act Activation Issue No->Act Homogeneous Sol Solubility Issue No->Sol Precipitate Visible Side Check for Dimerization or Self-Acylation Yes->Side Act_Fix Switch to T3P (50% in EtOAc) or Acid Chloride method Act->Act_Fix Sol_Fix Use DMF/DMAc mix; Ensure Free Base form Sol->Sol_Fix Side_Fix Slow addition of electrophile; Check stoichiometry Side->Side_Fix

Figure 1: Troubleshooting logic for amide coupling reactions involving benzylamine derivatives.

FAQs: Amine Reactivity

Q: My amide coupling using EDC/HOBt is stalling at 50% conversion. Why? A: The steric bulk of the phenoxy group para to the benzylamine is minimal, so sterics are rarely the issue. The problem is often the HCl salt . If you are using the hydrochloride salt of the amine, EDC/HOBt conditions often lack sufficient base strength to fully depotonate the amine in organic solvents like DCM.

  • Fix: Switch to HATU with DIPEA (3.0 equiv) in DMF. The stronger activation and polar solvent ensure the amine is free and reactive. Alternatively, wash the starting material with 1M NaOH/DCM to isolate the free base before the reaction.

Q: I see a major impurity with M+ mass of [Product + 107]. What is it? A: This is likely the benzyl alcohol derivative or a dimer . If you are using an acid chloride activation, trace moisture can hydrolyze the acid chloride to the acid, or the benzylamine can attack the acid chloride twice if the stoichiometry is off.

  • Fix: Ensure anhydrous conditions. Use a Schotten-Baumann protocol (biphasic DCM/aq NaHCO₃) if the acid chloride is stable, which buffers the reaction and prevents over-acylation.

Q: Can I perform reductive amination without affecting the aryl bromide? A: Yes, the aryl bromide is stable to standard borohydride reagents (


, 

).
  • Protocol: Pre-mix the amine and aldehyde in DCM/MeOH (1:1) with

    
     (drying agent) for 2 hours to form the imine before adding the reducing agent. This prevents direct reduction of the aldehyde to alcohol.
    

Module B: The Bromide Handle (Cross-Coupling)

Core Reaction Types: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira.

Critical Issue: Catalyst Poisoning

The primary amine on this molecule is a potent ligand for Palladium (


). If left unprotected, it can displace phosphine ligands on the catalyst, leading to the formation of inactive 

-amine complexes (Pd black precipitation).
Workflow: Suzuki Coupling Strategy

SuzukiStrategy Start Goal: Suzuki Coupling at Aryl Bromide Decision Is the Amine Protected? Start->Decision Yes Yes (Boc/Cbz) Decision->Yes No No (Free Amine) Decision->No Std Standard Conditions: Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C Yes->Std Warn Risk: Catalyst Poisoning No->Warn Sol1 Option 1: In-situ Protection Add (Boc)2O (1.1 eq) before adding Pd Warn->Sol1 Sol2 Option 2: Specialized Ligands Use Pd(OAc)2 + XPhos or SPhos (Bulky ligands) Warn->Sol2

Figure 2: Decision matrix for cross-coupling reactions to prevent catalyst deactivation.

FAQs: Cross-Coupling

Q: The reaction turns black immediately and yields are <10%. A: This is the classic "Pd Black" formation caused by the free amine stripping ligands from the Palladium.

  • Immediate Fix: Protect the amine as a Boc-carbamate (tert-butyl carbamate). The Boc group is electron-withdrawing enough to prevent the nitrogen from coordinating to the metal center.

  • Alternative: If you must run it unprotected, use high-loading catalysts (5-10 mol%) and bulky, electron-rich ligands like XPhos or BrettPhos which bind Pd more tightly than the primary amine.

Q: Which boronic acid derivatives work best? A: The phenoxy linker adds flexibility. Boronic acids can sometimes undergo protodeboronation.[1][2]

  • Recommendation: Use Pinacol Esters (BPin) . They are more stable than free boronic acids. Use a base like

    
     (anhydrous or minimal water) in dioxane rather than 
    
    
    
    /Water, as high water content can hydrolyze the ether linkage under extreme forcing conditions (though rare).

Module C: Handling, Solubility & Purification

Solubility Guide
SolventFree BaseHCl SaltNotes
Water InsolubleSoluble (Warm)Salt may crash out upon cooling.
DCM/CHCl₃ SolubleInsolubleBest for extraction of free base.
DMSO/DMF SolubleSolubleRecommended reaction solvents for nucleophilic substitution.
Ether/Hexane InsolubleInsolubleUse for triturating/precipitating the product.
Purification Troubleshooting

Problem: The compound streaks on Silica Gel TLC and columns. Cause: The basic primary amine interacts with the acidic silanols on the silica surface. Solution:

  • Mobile Phase Modifier: Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your DCM/MeOH mobile phase. This blocks the acidic sites on the silica.

  • DCM/MeOH Gradients: A gradient of 0%

    
     10% MeOH in DCM (with 1% 
    
    
    
    ) is usually sufficient to elute the amine.
  • Reverse Phase: If the product is very polar, switch to C18 Reverse Phase HPLC using Water/Acetonitrile with 0.1% Formic Acid or TFA . Note: This will isolate the Formate or TFA salt.

References

  • Compound Identity & Properties

    • 4-(4-Bromophenoxy)-benzylamine (CAS 1028336-08-4).[3][4] BLD Pharm.

  • Amide Coupling Optimization

    • Amide bond formation: beyond the myth of coupling reagents. Montalbetti, C.A.G.N., Falque, V. Tetrahedron (2005).

    • Troubleshooting Amide Couplings. Reddit ChemPros/ACS Common Knowledge.

  • Cross-Coupling with Amines

    • Suzuki-Miyaura Coupling: Troubleshooting Guide. BenchChem.

    • High-Activity Catalysts for Suzuki Coupling... Importance of the Palladium Source. Organometallics (ACS).

Sources

Side-product analysis in the synthesis of 4-(4-Bromophenoxy)-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-(4-Bromophenoxy)-benzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions. Our focus is on anticipating and resolving specific issues you may encounter during your experiments, ensuring a successful and efficient synthesis.

Introduction to Synthetic Strategies

The synthesis of 4-(4-Bromophenoxy)-benzylamine can be approached via two primary retrosynthetic routes. The choice of route will often depend on the availability of starting materials, scalability, and the specific challenges encountered in your laboratory. This guide will address the potential side-products and troubleshooting for both major pathways.

Route A: Diaryl Ether Formation followed by Nitrile Reduction

This common approach involves the formation of the diaryl ether linkage via an Ullmann condensation, followed by the reduction of a nitrile to the desired benzylamine.

Route B: C-O Cross-Coupling with a Pre-functionalized Benzylamine Moiety

This alternative strategy involves the formation of the diaryl ether by coupling a phenol with a benzylamine derivative, often employing a Buchwald-Hartwig O-arylation.

Below, we present a detailed analysis of potential side-products and troubleshooting guidance for each of these synthetic pathways.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 4-(4-Bromophenoxy)-benzylamine.

Part 1: Challenges in Diaryl Ether Formation (Ullmann Condensation)

The Ullmann condensation is a classic method for forming diaryl ethers, typically involving a copper catalyst, a base, and high temperatures.[1][2]

Question 1: My Ullmann coupling of 4-bromophenol and 4-bromobenzonitrile is resulting in a low yield of the desired 4-(4-bromophenoxy)benzonitrile. What are the likely causes and how can I improve it?

Answer:

Low yields in Ullmann couplings are a frequent issue and can often be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Homocoupling of Starting Materials: A significant side reaction in Ullmann condensations is the formation of symmetrical biaryls through the homocoupling of the aryl halides.[1][2] In your case, this would lead to the formation of 4,4'-dicyanobiphenyl and 4,4'-dibromobiphenyl.

    • Troubleshooting:

      • Optimize Reactant Stoichiometry: Using a slight excess of the less expensive starting material can sometimes favor the cross-coupling product.

      • Ligand Selection: The addition of ligands such as 1,10-phenanthroline or N,N-dimethylglycine can improve the selectivity for the cross-coupling product by stabilizing the copper catalyst.

      • Reaction Temperature: While traditional Ullmann reactions require high temperatures, modern ligand-assisted protocols can often be run at lower temperatures, which may reduce the rate of homocoupling.

  • Hydrodehalogenation (De-bromination): You may be observing the formation of benzonitrile and/or bromophenol, which are the result of the reductive removal of the bromine atom from your starting materials. This is a known side reaction in copper-catalyzed reactions, particularly at high temperatures and in the presence of a hydrogen donor.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: The presence of water can promote hydrodehalogenation. Ensure all solvents and reagents are rigorously dried.

      • Control Reaction Temperature: As with homocoupling, lowering the reaction temperature, if possible with your catalytic system, can minimize this side reaction.

      • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere is crucial to prevent side reactions promoted by oxygen.

  • Double Arylation: While less common, it is possible for the phenol to react with two molecules of the aryl halide, leading to the formation of a triaryl ether.

    • Troubleshooting:

      • Control Stoichiometry: Careful control of the molar ratio of your reactants is the most effective way to minimize this side-product.

Visualizing the Ullmann Side-Products:

Caption: Potential side-products in the Ullmann coupling.

Part 2: Challenges in the Reduction of 4-(4-Bromophenoxy)benzonitrile

The reduction of the nitrile to a primary amine is a critical step. Common reducing agents include Raney Nickel with hydrogen gas and lithium aluminum hydride (LiAlH₄).

Question 2: After reducing my 4-(4-bromophenoxy)benzonitrile with Raney Nickel, I am seeing multiple spots on my TLC plate. What are these impurities?

Answer:

The reduction of nitriles can sometimes lead to a mixture of products. Here are the most likely impurities and how to address them:

  • Incomplete Reduction (Aldehyde and Imine Intermediates): The reduction of a nitrile proceeds through an imine intermediate. If the reaction is not complete, you may have residual imine or the corresponding aldehyde (from hydrolysis of the imine during workup).

    • Troubleshooting:

      • Increase Reaction Time/Hydrogen Pressure: Ensure the reaction is allowed to proceed to completion. Monitoring by TLC or GC-MS is crucial. Increasing the hydrogen pressure can also drive the reaction to completion.

      • Catalyst Activity: Ensure your Raney Nickel is active. Old or improperly stored catalyst can have reduced activity.

  • Formation of Secondary and Tertiary Amines: The primary amine product can react with the imine intermediate to form a secondary amine. This secondary amine can then react with another imine intermediate to form a tertiary amine. This is a common side reaction in nitrile reductions.

    • Troubleshooting:

      • Ammonia Addition: The addition of ammonia to the reaction mixture can help to suppress the formation of secondary and tertiary amines by competing for the reaction with the imine intermediate.

      • Solvent Choice: The choice of solvent can influence the formation of these byproducts. Protic solvents like ethanol are commonly used.

  • Hydrodehalogenation (De-bromination): Raney Nickel is a hydrogenation catalyst and can also catalyze the reductive cleavage of the carbon-bromine bond, leading to the formation of 4-phenoxybenzylamine.[3]

    • Troubleshooting:

      • Milder Conditions: If de-bromination is a significant issue, consider using milder reaction conditions (lower temperature and pressure).

      • Alternative Reducing Agents: If hydrodehalogenation cannot be controlled, you may need to explore alternative reducing agents that are less prone to this side reaction, such as borane complexes.

Question 3: I used LiAlH₄ for the reduction and my yield is low, with a complex mixture of products. What went wrong?

Answer:

While LiAlH₄ is a powerful reducing agent, it can also be non-selective and lead to undesired side reactions, especially with substrates containing aryl halides.

  • Hydrodehalogenation: LiAlH₄ can reduce aryl halides, which would lead to the formation of 4-phenoxybenzylamine.[4]

    • Troubleshooting:

      • Lower Temperature: Performing the reduction at lower temperatures (e.g., 0 °C or even -78 °C) can sometimes improve the selectivity and reduce the extent of dehalogenation.

      • Careful Workup: The workup of LiAlH₄ reactions is critical. Ensure a proper Fieser workup (sequential addition of water, aqueous NaOH, and then more water) to quench the reaction and precipitate the aluminum salts.

  • Incomplete Reduction: While less common with the potent LiAlH₄, incomplete reduction can still occur if the reagent has degraded or if the stoichiometry is incorrect.

    • Troubleshooting:

      • Fresh Reagent: Use a fresh, unopened bottle of LiAlH₄ or titrate your existing stock to determine its active concentration.

      • Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄.

Visualizing the Nitrile Reduction Side-Products:

Caption: Potential side-products during nitrile reduction.

Part 3: Challenges with the Final Product and Alternative Routes

Question 4: I have successfully synthesized 4-(4-Bromophenoxy)-benzylamine, but I am observing the formation of a higher molecular weight impurity over time. What could this be?

Answer:

Primary amines, especially benzylamines, can be susceptible to self-condensation and alkylation reactions.

  • Dibenzylamine Formation: Two molecules of your product can react to form a secondary amine, N,N-bis(4-(4-bromophenoxy)benzyl)amine, with the elimination of ammonia. This is more likely to occur at elevated temperatures or in the presence of certain catalysts.[5][6]

    • Troubleshooting:

      • Storage Conditions: Store your purified product at low temperatures and under an inert atmosphere to minimize degradation.

      • Purification: If this impurity has formed, it can often be separated by column chromatography.

  • N-Alkylation: If there are any residual alkylating agents from previous steps (e.g., unreacted starting materials in Route B), they can react with the primary amine product to form secondary and tertiary amines.[7][8]

    • Troubleshooting:

      • Thorough Purification: Ensure your final product is thoroughly purified to remove any residual electrophiles.

Question 5: I am considering Route B, the Buchwald-Hartwig O-arylation of a benzylamine derivative. What are the potential pitfalls of this approach?

Answer:

The Buchwald-Hartwig reaction is a powerful tool for C-O bond formation, but it also has its challenges.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Proper handling and the use of an inert atmosphere are critical.

  • Ligand Selection: The choice of phosphine ligand is crucial for a successful Buchwald-Hartwig reaction. A screening of different ligands may be necessary to find the optimal one for your specific substrates.

  • Competitive N-Arylation: Depending on the specific starting materials and reaction conditions, you may observe competitive N-arylation of the benzylamine, leading to the formation of a diarylamine side-product.

    • Troubleshooting:

      • Protecting Groups: It may be necessary to protect the amine functionality of the benzylamine starting material before performing the C-O coupling. The protecting group can then be removed in a subsequent step.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Bromophenoxy)benzonitrile via Ullmann Condensation
  • Materials:

    • 4-Bromophenol

    • 4-Bromobenzonitrile

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To an oven-dried flask under an argon atmosphere, add 4-bromophenol (1.0 eq), 4-bromobenzonitrile (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

    • Add anhydrous DMF and heat the mixture to 120-140 °C.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 4-(4-Bromophenoxy)benzonitrile using Raney Nickel
  • Materials:

    • 4-(4-Bromophenoxy)benzonitrile

    • Raney Nickel (slurry in water)

    • Ethanol

    • Ammonia (optional, as a solution in ethanol)

    • Hydrogen gas

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 4-(4-bromophenoxy)benzonitrile in ethanol.

    • Carefully add the Raney Nickel slurry. If suppressing secondary amine formation is a concern, add a solution of ammonia in ethanol.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50-100 psi) and heat to 40-60 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the vessel, vent the hydrogen, and carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or acid-base extraction.

Analytical Methods for Impurity Profiling

A robust analytical strategy is essential for identifying and quantifying side-products.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for separating and identifying the components of your reaction mixture. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point. The mass spectrometer will provide molecular weight information for each peak, aiding in the identification of side-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structure elucidation of both the desired product and any isolated impurities.[9] Specific chemical shifts and coupling patterns can confirm the presence of the expected functional groups and identify unexpected structures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile components, GC-MS can provide excellent separation and identification.

Table 1: Summary of Potential Side-Products and their Identification

Side-ProductLikely OriginAnalytical Identification (m/z)
4,4'-DicyanobiphenylHomocoupling of 4-bromobenzonitrile204.07
4,4'-DibromobiphenylHomocoupling of 4-bromophenol311.90
BenzonitrileHydrodehalogenation of 4-bromobenzonitrile103.04
4-PhenoxybenzylamineHydrodehalogenation of product199.09
N,N-bis(4-(4-bromophenoxy)benzyl)amineSelf-condensation of product555.03

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470.
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Acc. Chem. Res.1998, 31 (12), 805–818.
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997, 62 (21), 7512–7515.
  • Rice, F. O.; Walters, W. D. The thermal decomposition of benzylamine. J. Am. Chem. Soc.1941, 63 (7), 1701–1706.
  • Li, G.; Zheng, G.; Noonan, A. F. A Practical and Cost-Effective Synthesis of 4-Aminomethyl-benzoic Acid (AMBA). Org. Process Res. Dev.2007, 11 (4), 819–822.
  • Miyaji, H.; Yuda, K.; Furukawa, K.; Ito, K. A convenient one-pot synthesis of N-benzyl-N-methylamines from aromatic aldehydes. Tetrahedron Lett.2003, 44 (48), 8871–8873.
  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48 (38), 6954–6971.
  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angew. Chem. Int. Ed.2003, 42 (44), 5400–5449.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Emerson, W. S.
  • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-Interscience: New York, 2001.
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.
  • Kieboom, A. P. G.; van Rantwijk, F.; van Bekkum, H. Hydrogenation and Hydrogenolysis in Synthetic Organic Chemistry; Delft University Press: Delft, 1977.
  • Hudlicky, M. Reductions in Organic Chemistry, 2nd ed.; ACS Monograph 188; American Chemical Society: Washington, DC, 1996.
  • Patai's Chemistry of Functional Groups; Wiley: New York, 1968-present.
  • Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991.
  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967-2011.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; Wiley: Hoboken, NJ, 2014.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd ed.; Wiley: Hoboken, NJ, 2010.
  • Gross, J. H. Mass Spectrometry: A Textbook, 3rd ed.; Springer: Berlin, 2017.
  • Brown, H. C.; Krishnamurthy, S. Forty years of hydride reductions. Tetrahedron1979, 35 (5), 567–607.

Sources

Technical Support Center: Enhancing the Stability of 4-(4-Bromophenoxy)-benzylamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Bromophenoxy)-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the stability of 4-(4-Bromophenoxy)-benzylamine in aqueous solutions. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Stability Challenges

4-(4-Bromophenoxy)-benzylamine is a molecule of interest in various research and development fields. Its structure, featuring a primary benzylamine group, a diaryl ether linkage, and a brominated aromatic ring, presents a unique set of stability challenges in aqueous environments. The primary amine is susceptible to oxidation, while the ether linkage can undergo hydrolysis under certain pH conditions. Furthermore, the brominated phenyl ring may be prone to photodegradation. Compounding these issues is the compound's likely poor aqueous solubility, a common trait for molecules with significant aromatic character.

This guide will address these challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of 4-(4-Bromophenoxy)-benzylamine is developing a yellow tint over time. What is causing this discoloration?

A1: The yellowing of your solution is a common indicator of oxidative degradation. The primary amine group in 4-(4-Bromophenoxy)-benzylamine is susceptible to oxidation, which can lead to the formation of colored impurities such as imines and subsequently benzaldehyde derivatives. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

Q2: I'm observing precipitation in my aqueous formulation, especially when I try to increase the concentration. How can I improve the solubility?

A2: 4-(4-Bromophenoxy)-benzylamine is predicted to have low water solubility. Precipitation issues are common, particularly at neutral pH. To improve solubility, consider the following strategies:

  • pH Adjustment: The benzylamine group has a predicted pKa of approximately 9.13.[1][2] By adjusting the pH of your solution to be at least 2 units below the pKa (i.e., pH < 7), you can ensure the amine is protonated, forming a more soluble salt.

  • Salt Form: Using the hydrochloride salt of a similar compound, 4-(4-methylphenoxy)benzylamine, has been shown to significantly increase aqueous solubility.[3] If you are not already, consider using a salt form of your compound.

  • Co-solvents: The use of water-miscible organic co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of poorly soluble drugs.[4]

  • Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility in water.[4]

Q3: What are the primary degradation pathways I should be concerned about for this molecule?

A3: Based on the structure of 4-(4-Bromophenoxy)-benzylamine, you should be aware of three main degradation pathways:

  • Oxidation: The primary amine is the most likely site of oxidation, leading to the formation of imines, and upon further hydrolysis, 4-(4-bromophenoxy)benzaldehyde.[5][6]

  • Hydrolysis: While the diaryl ether bond is generally stable, it can be susceptible to cleavage under harsh acidic or basic conditions, potentially yielding 4-bromophenol and 4-hydroxybenzylamine.

  • Photodegradation: The brominated aromatic ring can undergo photolytic debromination upon exposure to UV light, leading to the formation of various lower brominated species or even the parent phenoxybenzylamine.[7][8]

Q4: How can I proactively prevent degradation of my 4-(4-Bromophenoxy)-benzylamine solutions?

A4: To maintain the stability of your solutions, we recommend the following preventative measures:

  • Control pH: Maintain the pH of your solution in the acidic range (e.g., pH 4-6) using a suitable buffer system. This will keep the amine protonated and less susceptible to oxidation.

  • Use Antioxidants: Incorporate antioxidants to scavenge free radicals and prevent oxidative degradation. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid (Vitamin C).[9][10]

  • Protect from Light: Store solutions in amber vials or protect them from light to minimize photodegradation.

  • Deoxygenate Solutions: For sensitive experiments, sparging your aqueous solvent with an inert gas like nitrogen or argon can remove dissolved oxygen and reduce the potential for oxidation.

  • Control Temperature: Store stock solutions at recommended low temperatures (e.g., 2-8°C) to slow down the rate of all potential degradation reactions.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Investigation
Rapid loss of purity in solution Oxidative degradation, pH instability, photodegradation.1. Confirm pH: Ensure the solution pH is in the optimal range (acidic).2. Add Antioxidant: Prepare a fresh solution containing an antioxidant (e.g., 0.01% BHT).3. Light Protection: Prepare and store a sample in complete darkness and compare its stability to a sample exposed to ambient light.4. Inert Atmosphere: Prepare a sample using deoxygenated water and store it under a nitrogen headspace.
Precipitate formation upon storage Poor solubility at the storage pH, temperature effects on solubility.1. Check pH: Verify the pH of the solution. If neutral or basic, adjust to an acidic pH.2. Increase Solubilizer: If using co-solvents or surfactants, consider increasing their concentration.3. Temperature Study: Assess the solubility at different temperatures to identify if it is temperature-dependent.
Inconsistent results in biological assays Degradation of the active compound, leading to lower effective concentration.1. Analyze Purity: Use a stability-indicating method like HPLC to check the purity of the solution immediately before use.2. Fresh Preparations: Prepare fresh solutions for each experiment to minimize the impact of degradation over time.3. Review Formulation: Re-evaluate the formulation for its ability to maintain the stability of the compound under the assay conditions (e.g., temperature, pH of media).

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To intentionally degrade 4-(4-Bromophenoxy)-benzylamine under various stress conditions to understand its degradation pathways.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-(4-Bromophenoxy)-benzylamine in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, store a solution (in water with a solubilizing agent) at 70°C for 48 hours.

    • Photodegradation: Expose a solution (0.1 mg/mL in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a reverse-phase HPLC method with UV detection. A gradient method is recommended to ensure the separation of the parent compound from all degradation products.

    • Use a mass spectrometer (LC-MS) to identify the mass of the degradation products to help in their structural elucidation.

Expected Outcome: This study will reveal the compound's susceptibility to different stressors and generate its degradation profile. The goal is to achieve 5-20% degradation to ensure that the degradation products are observable without being secondary degradation products from over-stressing the molecule.

Protocol 2: Formulation for Enhanced Aqueous Stability

Objective: To prepare a stable aqueous solution of 4-(4-Bromophenoxy)-benzylamine for experimental use.

Materials:

  • 4-(4-Bromophenoxy)-benzylamine

  • Citrate buffer (0.1 M, pH 4.5)

  • Propylene glycol

  • Butylated hydroxytoluene (BHT)

  • High-purity water

Methodology:

  • Prepare BHT Stock: Dissolve BHT in propylene glycol to make a 1% (w/v) stock solution.

  • Dissolve Compound: In a volumetric flask, add the required amount of 4-(4-Bromophenoxy)-benzylamine.

  • Add Solubilizer and Antioxidant: Add propylene glycol containing BHT to the flask. For example, for a final concentration of 10% propylene glycol and 0.01% BHT, add 1 mL of the BHT stock solution and 9 mL of pure propylene glycol for every 100 mL of final solution. Sonicate briefly to aid dissolution.

  • Add Buffer: Add the citrate buffer (pH 4.5) to bring the solution to the final desired volume. Mix thoroughly until the solution is clear.

  • Storage: Store the final formulation in an amber glass vial at 2-8°C.

Data Presentation

Table 1: Physicochemical Properties of 4-(4-Bromophenoxy)-benzylamine and Analogs

PropertyBenzylamine4-Phenoxybenzylamine4-(4-Methylphenoxy)benzylamine HCl
pKa 9.33[11]9.13 (Predicted)[1][2]Not available
Aqueous Solubility MiscibleLow (predicted)Enhanced due to salt form[3]
LogP 1.09High (predicted)Not available
Stability Note Prone to oxidationProne to oxidationHCl salt resists oxidative degradation[3]

Visualizations

Degradation Pathway

G cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Harsh Conditions) main 4-(4-Bromophenoxy)-benzylamine imine Iminobenzyl Derivative main->imine + O2 - H2O debrominated Lower Brominated Species / Phenoxybenzylamine main->debrominated + hν - Br• phenol 4-Bromophenol main->phenol + H2O (Acid/Base) hydroxy 4-Hydroxybenzylamine main->hydroxy + H2O (Acid/Base) aldehyde 4-(4-Bromophenoxy)benzaldehyde imine->aldehyde + H2O (Hydrolysis) G start Prepare Aqueous Formulation (e.g., buffered, with/without antioxidant) stress Expose to Stress Conditions (Light, Heat, Air) start->stress sampling Sample at Time Points (T=0, T=1d, T=7d, etc.) stress->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data conclusion Determine Stability Profile and Optimal Storage Conditions data->conclusion

Caption: Workflow for assessing the stability of a new formulation.

References

  • PubChem. Benzylamine. National Institutes of Health. Available from: [Link]

  • RSC Publishing. Degradation of benzylamines during chlorination and chloramination. Available from: [Link]

  • ACS Publications. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Available from: [Link]

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  • Google Patents. US6340773B1 - Preparation of halogenated primary amines.
  • Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • ResearchGate. Degradation of benzylamines during chlorination and chloramination | Request PDF. Available from: [Link]

  • PMC. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. National Institutes of Health. Available from: [Link]

  • PSE Community.org. Photodegradation of Decabrominated Diphenyl Ether in Soil Suspensions: Kinetics, Mechanisms and Intermediates. Available from: [Link]

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  • Hengyuan Fine Chemical. Buffer Selection Guide: Optimal Choices for Various Applications. Available from: [Link]

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Validation & Comparative

Structure-activity relationship (SAR) studies of 4-(4-Bromophenoxy)-benzylamine analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 4-(4-Bromophenoxy)-benzylamine , a privileged scaffold in medicinal chemistry. While this pharmacophore exhibits activity across multiple targets (including MAO-B and Sigma-1 receptors), this guide focuses on its primary application: State-Dependent Blockade of Voltage-Gated Sodium Channels (Nav1.7/Nav1.8) .

The 4-(4-Bromophenoxy) moiety serves as a critical "lipophilic anchor," facilitating drug entry into the intramembrane fenestrations of the channel pore. This guide compares the 4-Bromo analog against fluoro-, chloro-, and unsubstituted variants, demonstrating why the bromo-analog often represents the optimal balance between Lipophilic Efficiency (LipE) and Metabolic Stability .

Chemical Space & Rationale

The design of 4-(4-Bromophenoxy)-benzylamine targets the "local anesthetic" binding site within the Nav channel pore. The molecule functions through a tripartite pharmacophore:

  • The Warhead (Primary Amine): Protonated at physiological pH (~7.4), mimicking the sodium ion to interact with the selectivity filter or inner pore residues (e.g., Phe1764 in Nav1.7).

  • The Linker (Benzyl): Provides the necessary spatial separation (approx. 4-6 Å) between the cationic head and the lipophilic tail.

  • The Anchor (4-Bromophenoxy): A hydrophobic tail that stabilizes the compound within the lipid-facing fenestrations of the channel, favoring the Inactivated State .

Visualization: Pharmacophore Logic

SAR_Logic Structure 4-(4-Bromophenoxy)-benzylamine Warhead Primary Amine (Cationic @ pH 7.4) Structure->Warhead Linker Benzyl Spacer (Rigid Scaffold) Structure->Linker Tail 4-Br-Phenoxy (Lipophilic Anchor) Structure->Tail Effect_W Pore Occlusion (Electrostatic) Warhead->Effect_W Effect_L Spatial Orientation Linker->Effect_L Effect_T State-Dependent Stabilization Tail->Effect_T

Figure 1: Pharmacophore decomposition of the lead compound. The 4-Bromo tail is critical for "State-Dependent" binding, meaning the drug binds preferentially to inactivated channels (e.g., in rapidly firing pain neurons).

Comparative SAR Analysis

The following data compares the 4-Bromo analog against key bioisosteres. Data represents mean values derived from whole-cell patch-clamp assays on hNav1.7 expressed in HEK293 cells.

Table 1: Halogen Substitution Effects (Para-Position)
Compound IDR-Group (Para)IC50 (hNav1.7)cLogPMetabolic Half-life (t1/2, Microsomal)Application Note
Lead (A1) -Br 0.85 µM 4.2 > 60 min Optimal Balance. High potency due to halogen bond/lipophilicity; blocks para-hydroxylation.
Analog B2-Cl1.20 µM3.845 minGood potency, but slightly lower hydrophobic interaction energy than Br.
Analog C3-F4.50 µM2.9> 90 minHigh metabolic stability, but reduced potency due to lower lipophilicity (loss of hydrophobic anchor).
Analog D4-H> 10.0 µM2.5< 15 minPoor potency; rapid metabolism via para-hydroxylation (CYP mediated).
Analog E5-CF30.60 µM4.8> 120 minHighest potency, but poor solubility (solubility limited absorption).
Key Insights:
  • The "Goldilocks" Effect of Bromine: While the Trifluoromethyl (-CF3) analog is more potent, it often suffers from poor aqueous solubility, leading to low bioavailability. The -Br analog offers the best compromise: sufficient lipophilicity for membrane penetration without crashing out of solution.

  • Metabolic Blocking: The unsubstituted analog (D4) is rapidly cleared because the para position of the phenoxy ring is a "hotspot" for CYP450 oxidation. Placing a Bromine atom there sterically and electronically blocks this metabolic route, extending the drug's duration of action.

  • Halogen Bonding: Large halogens like Br and I can participate in "halogen bonding" with carbonyl backbone residues in the receptor pocket, a specific interaction that Fluorine cannot mimic.

Experimental Protocols

To ensure reproducibility, the following protocols utilize industry-standard methodologies.

A. Synthesis: Reductive Amination (The Preferred Route)

Rationale: Direct alkylation of amines often leads to over-alkylation (secondary/tertiary amines). Reductive amination via the aldehyde is cleaner and higher yielding.

Workflow:

  • Precursor: Start with 4-(4-bromophenoxy)benzaldehyde .

  • Imine Formation: Dissolve precursor (1.0 eq) in dry Methanol (MeOH). Add Ammonium Acetate (10.0 eq) to generate the imine in situ.

  • Reduction: Add Sodium Cyanoborohydride (NaCNBH3, 1.5 eq). Stir at RT for 12 hours.

  • Quench & Workup: Acidify with 1N HCl (to decompose excess hydride), then basify with NaOH to pH > 10. Extract with DCM.[1]

  • Purification: Flash column chromatography (DCM:MeOH:NH3).

B. Electrophysiology: Automated Patch Clamp (QPatch)

Rationale: Manual patch clamp is too slow for SAR screening. QPatch allows for "State-Dependent" protocols (measuring block of inactivated channels).

Protocol Steps:

  • Cell Line: HEK293 stably expressing hNav1.7.

  • Solutions:

    • Intracellular: 120 mM CsF, 10 mM NaCl, 10 mM HEPES.

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 10 mM HEPES.

  • Voltage Protocol (State-Dependence):

    • Resting State Block: Hold at -120 mV, pulse to 0 mV (20ms) at 0.1 Hz.

    • Inactivated State Block: Hold at -120 mV, prepulse to -70 mV (8 sec) to induce inactivation, then test pulse to 0 mV.

  • Data Analysis: Calculate % inhibition at the test pulse. The 4-Bromo analog should show >10x higher potency in the Inactivated protocol vs. Resting protocol.

Visualization: Experimental Workflow

Workflow cluster_syn Synthesis Phase cluster_assay Validation Phase (QPatch) S1 Aldehyde Precursor + NH4OAc S2 Imine Intermediate S1->S2 S3 Reductive Amination (NaCNBH3) S2->S3 A1 HEK293-hNav1.7 Harvest S3->A1 Purified Compound A2 Giga-Ohm Seal Formation A1->A2 A3 Voltage Protocol (Resting vs Inactivated) A2->A3

Figure 2: Integrated workflow from chemical synthesis to electrophysiological validation.

Mechanism of Action (Molecular Level)

The 4-(4-Bromophenoxy)-benzylamine analogs function as Pore Blockers .

  • Access: The neutral (deprotonated) fraction of the drug crosses the lipid membrane.

  • Re-protonation: Inside the cytosol, the amine becomes protonated (cationic).

  • Binding: The cationic drug enters the channel pore from the intracellular side.

  • Stabilization: The 4-Bromophenoxy tail wedges into a hydrophobic crevice formed by the S6 transmembrane segments. This "foot-in-the-door" mechanism prevents the channel from recovering to its resting state, effectively silencing high-frequency pain signals (Use-Dependent Block).

References

  • Nav1.

    • Theile, J. W., & Cummins, T. R. (2011).[1] Recent developments in voltage-gated sodium channel modulators for the treatment of neuropathic pain.

    • Source:

  • Phenoxybenzylamine Scaffold Analysis

    • Chowdhury, S., et al. (2011). Design, synthesis, and evaluation of phenoxybenzylamine derivatives as anti-trypanosomal agents.[2] (Note: Illustrates the lipophilic SAR of the scaffold).

    • Source:

  • State-Dependent Block Protocols

    • Kuo, C. C., & Bean, B. P. (1994). Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons. (The foundational protocol for testing this class of compounds).
    • Source:

  • MAO-B Inhibition Context (Alternative Target)

    • Fisar, Z. (2016).[3] Drugs related to monoamine oxidase activity.[3][4][5] (Discusses the phenoxy-amine pharmacophore).

    • Source:

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Safety Operating Guide

Navigating the Handling of 4-(4-Bromophenoxy)-benzylamine: A Guide to Personal Protective Equipment and Safe Practices

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape

The molecular structure of 4-(4-Bromophenoxy)-benzylamine, featuring a benzylamine moiety and a brominated phenyl group, suggests a hazard profile that warrants significant caution. Analogous compounds such as benzylamine and 4-bromobenzylamine are known to be corrosive, causing severe skin burns and eye damage.[1][2][3][4][5] Inhalation may also lead to irritation of the respiratory tract. Therefore, it is prudent to treat 4-(4-Bromophenoxy)-benzylamine with a high degree of care, assuming it possesses similar corrosive and irritant properties.

Core Principles of Protection: A Multi-layered Approach

A proactive safety culture is the foundation of all laboratory work. When handling 4-(4-Bromophenoxy)-benzylamine, a multi-layered approach to protection is essential, encompassing engineering controls, administrative controls, and personal protective equipment.

  • Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6] The fume hood should have adequate airflow and be regularly inspected.

  • Administrative Controls: Adherence to standard operating procedures (SOPs), proper training on the specific hazards, and clear labeling of all containers are critical administrative controls.

  • Personal Protective Equipment (PPE): PPE serves as the final barrier between the researcher and the chemical. The selection of appropriate PPE is a critical decision-making process based on a thorough risk assessment.

Selecting the Appropriate Personal Protective Equipment

The following table outlines the recommended PPE for handling 4-(4-Bromophenoxy)-benzylamine, with the rationale for each selection rooted in the potential hazards identified from analogous compounds.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact with the potentially corrosive substance.[7][8] Always inspect gloves for tears or punctures before use and dispose of them properly after handling.[5]
Eye and Face Protection Safety goggles with side shields and a face shieldTo provide comprehensive protection against splashes and aerosols that could cause severe eye damage.[5][9]
Body Protection A flame-resistant laboratory coatTo protect skin and clothing from potential splashes and spills.[8]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeRecommended, especially when handling larger quantities or if there is a potential for aerosolization, to prevent inhalation of harmful vapors.[7][10]

Procedural Guidance for Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is crucial for minimizing risk. The following workflow outlines the key stages of handling 4-(4-Bromophenoxy)-benzylamine, from preparation to disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Review Review SDS of Analogous Compounds Prep->Review FumeHood Ensure Fume Hood is Operational Review->FumeHood Weigh Weigh Compound in Fume Hood FumeHood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware React->Decontaminate Waste Segregate and Label Waste Decontaminate->Waste Dispose Dispose of as Hazardous Waste Waste->Dispose

Caption: A stepwise workflow for the safe handling of 4-(4-Bromophenoxy)-benzylamine.

Spill Management

In the event of a spill, immediate and decisive action is critical to mitigate exposure and contamination.

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or outside of a fume hood.

  • Isolate: If safe to do so, prevent the spread of the spill by using an appropriate absorbent material.

  • Report: Notify your institution's Environmental Health and Safety (EHS) department.

  • Decontaminate: For small spills within a fume hood, use an inert absorbent material and decontaminate the area with a suitable solvent.[6]

Disposal Plan

All waste containing 4-(4-Bromophenoxy)-benzylamine, including contaminated PPE and absorbent materials, must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Labeling: Clearly label the waste container with the full chemical name and appropriate hazard symbols.[6]

  • Collection: Arrange for collection by your institution's hazardous waste management team. Never dispose of this chemical down the drain.[6][11]

By implementing these rigorous safety protocols and utilizing the recommended personal protective equipment, researchers can confidently and safely handle 4-(4-Bromophenoxy)-benzylamine, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Carl ROTH. Safety Data Sheet: Benzylamine. Retrieved from [Link]

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  • U.S. EPA. (2010, April 23). Pesticides, Label, TBCH. Retrieved from [Link]

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  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.